molecular formula C9H5Cl2NO2S B15093266 7-Isoquinolinesulfonyl chloride, 3-chloro- CAS No. 478647-02-8

7-Isoquinolinesulfonyl chloride, 3-chloro-

Cat. No.: B15093266
CAS No.: 478647-02-8
M. Wt: 262.11 g/mol
InChI Key: IOBCIDHYESEXKK-UHFFFAOYSA-N
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Description

7-Isoquinolinesulfonyl chloride, 3-chloro- is a useful research compound. Its molecular formula is C9H5Cl2NO2S and its molecular weight is 262.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478647-02-8

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

3-chloroisoquinoline-7-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-4-6-1-2-8(15(11,13)14)3-7(6)5-12-9/h1-5H

InChI Key

IOBCIDHYESEXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)S(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to CAS 478647-02-8: Elucidating Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide is intended to provide a comprehensive overview of the physical properties and safety data for the chemical compound identified by CAS Registry Number 478647-02-8. However, extensive searches of publicly available chemical databases, supplier catalogs, and patent literature have revealed a significant lack of information regarding this specific substance. This suggests that CAS 478647-02-8 is likely a proprietary research compound, a transient intermediate, or a substance that has not been widely studied or commercialized.

The absence of a publicly disclosed chemical name, structure, and associated experimental data for CAS 478647-02-8 prevents the compilation of a detailed guide on its physical properties and safety. This document will instead outline the standard methodologies and data points that would typically be included in such a guide, serving as a template for when and if such information becomes available.

PART 1: Standard Parameters for Physicochemical Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. For a novel substance like CAS 478647-02-8, the following parameters would be essential to determine and report.

Table 1: Essential Physical and Chemical Properties
PropertyDescriptionImportance in Research and Development
Molecular Formula The elemental composition of a molecule.Foundational for all chemical calculations and structural elucidation.
Molecular Weight The mass of one mole of the substance.Crucial for stoichiometry, solution preparation, and analytical techniques.
IUPAC Name The systematic name assigned by the International Union of Pure and Applied Chemistry.Provides an unambiguous identifier for the chemical structure.
Chemical Structure A two- or three-dimensional representation of the molecular geometry.Dictates the compound's reactivity, physical properties, and biological activity.
Appearance The physical state (solid, liquid, gas) and color at standard conditions.A basic but important quality control parameter.
Melting Point/Boiling Point The temperatures at which a substance changes from solid to liquid and liquid to gas, respectively.Indicates purity and provides information on intermolecular forces.
Solubility The ability of a substance to dissolve in a solvent.Critical for formulation, purification, and designing biological assays.
pKa The acid dissociation constant.Determines the charge state of a molecule at a given pH, affecting its solubility, permeability, and target binding.
LogP/LogD The partition coefficient (octanol/water) and distribution coefficient at a specific pH.Key indicators of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Stability The tendency of a compound to remain unchanged over time under specified conditions.Essential for determining appropriate storage conditions and shelf-life.

PART 2: The Critical Importance of the Safety Data Sheet (SDS)

A Safety Data Sheet is a standardized document that contains critical information about the potential hazards of a chemical substance and how to work with it safely. For any new chemical entity, generating or obtaining an SDS is a primary and non-negotiable step before any handling or experimentation.

Key Sections of a Safety Data Sheet:
  • Section 1: Identification: Includes the product identifier (CAS number), recommended use, and supplier information.

  • Section 2: Hazard(s) Identification: Describes the physical and health hazards, including GHS classification and precautionary statements.

  • Section 3: Composition/Information on Ingredients: Details the chemical identity and concentration of ingredients.

  • Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

  • Section 5: Fire-Fighting Measures: Outlines suitable extinguishing techniques and specific hazards.

  • Section 6: Accidental Release Measures: Gives procedures for cleanup of spills and leaks.

  • Section 7: Handling and Storage: Recommends safe handling practices and storage conditions.

  • Section 8: Exposure Controls/Personal Protection: Specifies exposure limits and required personal protective equipment (PPE).

  • Section 9: Physical and Chemical Properties: Lists the data points outlined in Table 1.

  • Section 10: Stability and Reactivity: Describes the chemical stability and potential hazardous reactions.

  • Section 11: Toxicological Information: Provides data on the potential health effects of exposure.

  • Section 12: Ecological Information: Details the potential environmental impact.

  • Section 13: Disposal Considerations: Gives guidance on proper disposal.

  • Section 14: Transport Information: Provides classification information for shipping.

  • Section 15: Regulatory Information: Lists safety, health, and environmental regulations.

  • Section 16: Other Information: Includes the date of preparation or last revision.

PART 3: Experimental Workflow for Compound Characterization

For a novel compound where data is not available, a structured experimental workflow is necessary to establish its properties and safety profile.

Diagram 1: Workflow for Characterization and Safety Assessment of a Novel Compound

G cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 Preliminary Safety Evaluation cluster_3 Documentation A Synthesis and Purification B Structural Elucidation (NMR, MS, etc.) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point & Boiling Point Determination C->D E Solubility Screening (Aqueous & Organic) C->E F pKa & LogP/LogD Measurement C->F G Stability Studies (pH, Temp, Light) C->G H In Silico Toxicity Prediction C->H C->H K Compilation of Data D->K E->K F->K G->K H->K I Cytotoxicity Assays I->K J Ames Test (Mutagenicity) J->K L Generation of Internal Safety Data Sheet K->L

An In-Depth Technical Guide to 7-Isoquinolinesulfonyl Chloride, 3-chloro- and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This technical guide addresses the chemical properties, synthesis, and potential applications of 7-Isoquinolinesulfonyl chloride, 3-chloro-. It is important to note that publicly available scientific literature and databases contain limited specific information on this exact isomer. To provide a comprehensive and practical resource, this guide draws upon data from closely related analogs, particularly other chlorinated isoquinolinesulfonyl chlorides. This approach allows for an informed projection of the target molecule's characteristics and handling, while maintaining scientific integrity through clear citation of the source data for each claim.

Core Compound Identity and Properties

7-Isoquinolinesulfonyl chloride, 3-chloro- is a sulfonyl chloride derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the sulfonyl chloride group makes it a highly reactive intermediate, valuable in organic synthesis, particularly for the preparation of sulfonamides. The chloro-substituent on the isoquinoline ring is expected to modulate the compound's electronic properties and biological activity.

Molecular Formula: C₉H₅Cl₂NO₂S

Molecular Weight: 262.11 g/mol

Physicochemical Data Summary

Due to the limited data on the 3-chloro isomer, the following table includes data for a related, well-documented analog, 1,4-Dichloroisoquinoline-7-sulfonyl chloride, to provide a representative profile.

PropertyValue (for 1,4-Dichloroisoquinoline-7-sulfonyl chloride)Data Source
CAS Number 223671-80-5[1][2]
Molecular Formula C₉H₄Cl₃NO₂S[1]
Molecular Weight 296.55 g/mol [1]
Appearance White to Yellow Solid[3]
Purity ≥97%[1][3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis and Reactivity

The synthesis of isoquinoline sulfonyl chlorides can be achieved through several established methods. A common approach is the chlorosulfonylation of the parent isoquinoline using chlorosulfonic acid.[4] Alternatively, a two-step process involving the conversion of a bromo-isoquinoline to an isothiourea salt followed by oxidative chlorosulfonylation can be employed.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline sulfonyl chlorides.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Substituted Isoquinoline Substituted Isoquinoline Reaction Reaction Substituted Isoquinoline->Reaction 1. Add to reagent Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction 2. Cooled Thionyl Chloride Thionyl Chloride Workup Workup Reaction->Workup 3. Quench on ice Isoquinoline Sulfonyl Chloride Isoquinoline Sulfonyl Chloride Workup->Isoquinoline Sulfonyl Chloride 4. Extract & Purify

Caption: General workflow for chlorosulfonylation of isoquinoline.

The reactivity of 7-Isoquinolinesulfonyl chloride, 3-chloro- is dominated by the sulfonyl chloride functional group. This group is a strong electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. The dichloro substituents on the isoquinoline ring enhance its electrophilic properties.[1]

Biological Significance and Applications in Drug Discovery

Isoquinoline derivatives are integral to many natural products and synthetic drugs.[4] The introduction of a sulfonyl chloride group provides a reactive handle to synthesize diverse sulfonamides, which have shown a broad spectrum of biological activities.[4]

Potential Therapeutic Applications
  • Anticancer Agents: Chloro-substituted quinolines and their sulfonamide derivatives have been investigated for their anticancer properties.[5] Some have shown inhibitory activity against various cancer cell lines, with molecular docking studies suggesting phosphoinositide 3-kinase (PI3K) as a potential target.[5][6]

  • Enzyme Inhibitors: The isoquinoline sulfonamide scaffold is a key feature in inhibitors of enzymes like protein kinase C and Rho-kinase.[4]

  • Antiviral and Antimicrobial Agents: Isoquinoline alkaloids have demonstrated antiviral activities against a range of viruses.[7] Additionally, certain 7-chloroquinoline derivatives have shown moderate to good antibacterial and antimalarial activities.[8]

The following diagram illustrates a simplified pathway for drug discovery starting from the isoquinoline scaffold.

G Isoquinoline Scaffold Isoquinoline Scaffold Chemical Synthesis Chemical Synthesis Isoquinoline Scaffold->Chemical Synthesis Library of Derivatives Library of Derivatives Chemical Synthesis->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: Drug discovery pathway from the isoquinoline scaffold.

Experimental Protocols

The following is a representative protocol for the synthesis of a sulfonamide from an isoquinolinesulfonyl chloride, a common application for this class of compounds.

Protocol: Synthesis of an N-Aryl Isoquinoline-7-sulfonamide

Materials:

  • 7-Isoquinolinesulfonyl chloride, 3-chloro- (or analog)

  • Substituted aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 7-Isoquinolinesulfonyl chloride, 3-chloro- (1.1 eq) in DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl isoquinoline-7-sulfonamide.

Safety and Handling

Sulfonyl chlorides, including 7-Isoquinolinesulfonyl chloride, 3-chloro-, are reactive and potentially hazardous chemicals. Appropriate safety precautions must be taken.

Hazard Statements for Related Compounds:

  • H301: Toxic if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store under an inert atmosphere.[10]

  • In case of exposure:

    • Skin contact: Immediately take off all contaminated clothing and rinse the skin with water.[10]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

References

  • PubMed. (2013). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Retrieved from [Link]

  • Beilstein Journals. (2019, April 16). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • PMC. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity Profile of 3-Chloroisoquinoline-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the reactivity of 3-chloroisoquinoline-7-sulfonyl chloride, a bifunctional scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore the distinct and synergistic reactivity of its two key electrophilic centers: the highly reactive sulfonyl chloride moiety and the moderately reactive 3-chloro-substituted isoquinoline core. This document is designed to move beyond a simple recitation of reactions, offering instead a field-proven perspective on the causality behind experimental choices and the strategic exploitation of this molecule's dual reactivity in synthetic campaigns.

Introduction: A Scaffold of Strategic Importance

3-Chloroisoquinoline-7-sulfonyl chloride is a heterocyclic building block that offers two distinct points for chemical modification. Its value lies in this duality, enabling the synthesis of complex molecular architectures through sequential and orthogonal functionalization strategies. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The addition of a sulfonyl chloride group, a precursor to the ubiquitous sulfonamide functional group found in many FDA-approved drugs, further enhances its utility.[3][4]

The molecule's reactivity is governed by two primary electrophilic sites:

  • The Sulfur Atom of the Sulfonyl Chloride (-SO₂Cl): This is a powerful electrophile, rendered highly electron-deficient by two oxygen atoms and a chlorine atom. It is exceptionally susceptible to attack by a wide range of nucleophiles.[5]

  • The C3 Carbon of the Isoquinoline Ring: The chlorine atom at this position serves as a leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr) reactions. The ring nitrogen activates this position towards nucleophilic attack.[6][7]

Understanding the chemoselectivity and distinct reaction conditions required to address each site independently is paramount for its effective use in the synthesis of novel chemical entities.

Synthesis of the Core Scaffold

The preparation of 3-chloroisoquinoline-7-sulfonyl chloride typically involves the electrophilic chlorosulfonation of a 3-chloroisoquinoline precursor. Chlorosulfonic acid is a common and powerful reagent for this transformation.[4][8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group is directed to the 7-position.

Experimental Protocol: Chlorosulfonation
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube, place 3-chloroisoquinoline (1.0 eq). Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Cautiously add chlorosulfonic acid (5.0 eq) dropwise to the cooled and stirred substrate. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Isolation & Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloroisoquinoline-7-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.

Reactivity Profile I: The Sulfonyl Chloride Moiety

The sulfonyl chloride group is the more reactive of the two electrophilic sites. Its reactions are typically fast, high-yielding, and can be performed under mild conditions. This high reactivity is primarily exploited for the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing access to the sulfonamide linkage.[5][10] The mechanism is a straightforward nucleophilic substitution where the amine attacks the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen.[11][12]

Workflow for Sulfonamide Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) in Pyridine or CH₂Cl₂ SulfonylChloride Add 3-chloroisoquinoline- 7-sulfonyl chloride (1.1 eq) at 0 °C Amine->SulfonylChloride Add Base (e.g., Pyridine, Triethylamine) Stir Stir at Room Temperature (Monitor by TLC) SulfonylChloride->Stir Quench Quench with H₂O or dilute HCl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Recrystallization or Chromatography) Extract->Purify

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl-3-chloroisoquinoline-7-sulfonamide
  • Reaction Setup: To a solution of an appropriate primary or secondary amine (1.0 eq) in pyridine (0.2 M), cautiously add 3-chloroisoquinoline-7-sulfonyl chloride (1.1 eq) at 0 °C.

  • Reaction: Stir the resulting solution at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into water. An oily precipitate may form, which should solidify upon scratching or stirring.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure sulfonamide.[5]

Nucleophile (Amine)Product StructureExpected Outcome
AnilineN-phenyl-3-chloroisoquinoline-7-sulfonamideHigh yield, stable solid
BenzylamineN-benzyl-3-chloroisoquinoline-7-sulfonamideHigh yield, stable solid
Morpholine3-chloro-7-(morpholinosulfonyl)isoquinolineExcellent yield
Piperidine3-chloro-7-(piperidine-1-sulfonyl)isoquinolineExcellent yield
Sulfonate Ester Formation

Sulfonyl chlorides readily react with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form sulfonate esters.[5] This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent Sₙ2 or E2 reactions.

Reactivity Profile II: The 3-Chloro-Isoquinoline Core

After addressing the sulfonyl chloride, or by choosing reaction conditions that do not affect it, the 3-chloro position can be functionalized. This site is less reactive than the sulfonyl chloride and typically requires more forcing conditions or catalysis.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[13][14] For 3-chloroisoquinoline derivatives, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position. The reactivity of aryl chlorides is generally lower than bromides or iodides, often necessitating the use of specialized ligands to facilitate the initial oxidative addition step.[14][15]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Aryl-Pd(II)-R' L₂ Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArylX Ar-Cl ArylX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Start 3-Chloroisoquinoline- 7-sulfonyl chloride Step1 Step 1: Sulfonamide Formation Start->Step1 R-NH₂, Base (e.g., Pyridine) Intermediate 3-Chloro-7-(sulfamoyl)isoquinoline (Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Ar-B(OH)₂, Pd Catalyst, Base Final 3-Aryl-7-(sulfamoyl)isoquinoline (Final Product) Step2->Final

Sources

Methodological & Application

Application Note: Sulfonylation Protocols Using 3-Chloroisoquinoline-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the procedural framework for utilizing 3-chloroisoquinoline-7-sulfonyl chloride (and structurally related 1,4-dichloro- or 5-sulfonyl isomers) in the synthesis of sulfonamides. Isoquinoline sulfonamides are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil) and other serine/threonine kinase inhibitors.

The 3-chloro substituent on the isoquinoline ring introduces specific lipophilic and electronic properties that distinguish it from the canonical 5-isoquinolinesulfonyl chloride. However, like its isomers, this reagent is electrophilic, moisture-sensitive, and prone to hydrolysis . Successful application requires strict adherence to anhydrous protocols to maximize yield and purity.

Key Applications
  • Lead Optimization: Synthesis of novel ROCK/PKA inhibitors.

  • Fragment-Based Drug Discovery: Coupling with diverse amine libraries.

  • Late-Stage Functionalization: Introduction of the isoquinoline core into complex biological amines.

Chemical Mechanism & Rationale[1][2][3]

The reaction follows a nucleophilic substitution mechanism at the sulfur atom. The high reactivity of the sulfonyl chloride is driven by the electron-withdrawing nature of the isoquinoline ring and the leaving group ability of the chloride.

Mechanistic Pathway[1][3][4]
  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom, forming a pentavalent tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the S=O bond.

  • Deprotonation: The base (Pyridine/TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS Attack R2 Amine (Nucleophile) R2->TS Prod Sulfonamide (Product) TS->Prod Cl- Elimination Byprod Base-HCl Salt TS->Byprod H+ Removal

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base acts as an HCl scavenger.

Pre-Reaction Considerations

Stability & Handling

Heterocyclic sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides (e.g., Tosyl chloride).

  • Hydrolysis Risk: Rapidly hydrolyzes to the sulfonic acid upon contact with atmospheric moisture. Handle in a fume hood; store under inert gas at 4°C.

  • Thermal Instability: Avoid heating above 60°C unless necessary; thermal decomposition can release SO₂.

Solvent Selection
SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for reactants; easy workup. Standard choice.
Tetrahydrofuran (THF) High Good for polar amines; must be anhydrous (inhibitor-free preferred).
Pyridine Medium Acts as both solvent and base. Good for unreactive amines but hard to remove.
DMF/DMAc Low Avoid if possible. Hard to remove; can promote hydrolysis if wet.
Base Selection
  • Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Use 1.2–1.5 equivalents.

  • Pyridine: Recommended for acid-sensitive substrates or sluggish reactions. Can be used as a co-solvent (10% in DCM).

  • DMAP: Use catalytic amounts (5-10 mol%) only for sterically hindered amines.

Standard Experimental Protocol (Method A)

This protocol is optimized for primary and secondary aliphatic amines . It prioritizes yield and operational simplicity.

Reagents
  • 3-Chloroisoquinoline-7-sulfonyl chloride: 1.0 equiv.

  • Amine substrate: 1.0 – 1.1 equiv.

  • Triethylamine (TEA): 1.5 equiv. (or Pyridine 2.0 equiv.)

  • Dichloromethane (DCM): Anhydrous, 0.1 M concentration relative to sulfonyl chloride.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Amine Solubilization: Add the Amine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

    • Rationale: Controlling the exotherm minimizes side reactions (e.g., bis-sulfonylation) and hydrolysis.

  • Addition: Dissolve 3-Chloroisoquinoline-7-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: If the sulfonyl chloride is a stable solid, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.

  • Quenching: Once complete, quench by adding a small amount of saturated NaHCO₃ solution (approx. 1/4 reaction volume). Stir vigorously for 5 minutes.

Workflow Diagram

Protocol_Workflow Start Start: Dry Glassware & Inert Gas Solubilize Dissolve Amine + Base in DCM Start->Solubilize Cool Cool to 0°C Solubilize->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add React Warm to RT & Stir (2-4h) Add->React Check Check TLC/LCMS React->Check Check->React Incomplete Quench Quench with sat. NaHCO3 Check->Quench Complete Workup Phase Separation & Drying Quench->Workup

Figure 2: Operational workflow for the standard sulfonylation protocol.

Work-up and Purification[5][6]

Isoquinoline sulfonamides are often amphoteric due to the basic isoquinoline nitrogen and the acidic sulfonamide proton (in primary sulfonamides).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with DCM.

  • Washing:

    • Wash organic layer with Water (2x).

    • Optional: Wash with Brine (1x).

    • Note: Avoid acidic washes (e.g., 1M HCl) if your product contains basic nitrogens (like the isoquinoline ring itself), as the product will move to the aqueous phase.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Silica gel. Eluent: DCM/MeOH gradient (0-5% MeOH) or Hexane/EtOAc (50-100% EtOAc).

    • Recrystallization: If the product is a solid, recrystallization from EtOH/Water or EtOAc/Hexane is often effective.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old reagent.Use freshly distilled solvents. Verify sulfonyl chloride quality by NMR (look for sulfonic acid peaks).
Bis-sulfonylation Excess sulfonyl chloride or high temp.Strictly control stoichiometry (1:1). Keep reaction at 0°C longer. Use bulky base (DIPEA).
Unreactive Amine Steric hindrance or low nucleophilicity (e.g., anilines).[1]Switch to Method B : Use Pyridine as solvent, heat to 40-50°C, or add catalytic DMAP (10 mol%).
Product in Aqueous Phase Product protonated during workup.Ensure aqueous workup pH is > 8. Use DCM/Isopropanol (3:1) for extraction if product is polar.

Safety Information (E-E-A-T)

  • Corrosivity: 3-Chloroisoquinoline-7-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile), goggles, and a lab coat.

  • Lachrymator: Sulfonyl chlorides can release HCl gas. Always handle in a functioning fume hood.

  • First Aid: In case of skin contact, wash immediately with soap and copious amounts of water.

References

  • Isoquinoline Sulfonamide Synthesis (General)

    • BenchChem Application Notes.[2] "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives." (2025).[2] Link

  • Sulfonylation Methodology

    • Woolven, H., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate."[3] Org.[3] Lett., 2011, 13, 4876-4878.[3] Link

    • Vertex AI Search Result 1.
  • Fasudil/Isoquinoline Inhibitors: Rachlin, S., et al. "Synthesis of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride." J. Med. Chem., 1980, 23, 13. (Cited in search result 1.7).
  • General Sulfonamide Protocols

    • "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link

Sources

Application Notes and Protocols: Optimal Reaction Conditions for 3-chloro-7-isoquinolinesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoquinoline Sulfonamides

The synthesis of sulfonamides represents a cornerstone in medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The isoquinoline scaffold, in particular, is a privileged structure in drug discovery, and its combination with a sulfonamide moiety offers a versatile platform for developing novel drug candidates. The reaction of 3-chloro-7-isoquinolinesulfonyl chloride with primary amines provides a direct route to a diverse range of N-substituted isoquinoline-7-sulfonamides. These compounds are of significant interest for their potential to modulate the physicochemical properties of drug molecules, including lipophilicity, metabolic stability, and target binding affinity.[1] This document provides a comprehensive guide to understanding and optimizing the reaction between 3-chloro-7-isoquinolinesulfonyl chloride and primary amines, offering detailed protocols and explaining the rationale behind experimental choices.

Reaction Mechanism and Key Parameters

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A crucial aspect of this reaction is the concurrent generation of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the primary amine, which would render it non-nucleophilic.[1][2]

Several factors critically influence the efficiency and outcome of this reaction:

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to scavenge the HCl produced.[1][2][3] The basicity and steric hindrance of the base can impact the reaction rate and selectivity. An excess of the base is generally used to ensure complete neutralization.

  • Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF), to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[2]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.[1][2]

  • Stoichiometry: The molar ratio of the reactants is critical. While a 1:1 ratio of the amine to the sulfonyl chloride is theoretically required, a slight excess of the amine can sometimes be used to ensure complete consumption of the sulfonyl chloride.[2] However, an excess of the sulfonyl chloride should be avoided to prevent the potential for di-sulfonylation of the primary amine.[2]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the reaction of 3-chloro-7-isoquinolinesulfonyl chloride with a primary amine. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.

Diagram of the Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (0 °C) reagent_prep->reaction_setup Dissolve amine & base in solvent addition Dropwise Addition of Sulfonyl Chloride reaction_setup->addition Cool to 0 °C reaction Reaction Progression (RT, 2-24h) addition->reaction Allow to warm to RT monitoring TLC/HPLC Monitoring reaction->monitoring Periodic sampling monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification Extract organic layer characterization Product Characterization purification->characterization Isolate pure product

Caption: A generalized workflow for the synthesis of 3-chloro-7-isoquinolinesulfonamides.

Detailed Protocol

Materials:

  • 3-chloro-7-isoquinolinesulfonyl chloride (1.0 eq)

  • Primary amine (1.0-1.1 eq)

  • Triethylamine (or Pyridine) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath with constant stirring.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the 3-chloro-7-isoquinolinesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the primary amine.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[2]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted sulfonyl chloride) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-3-chloro-7-isoquinolinesulfonamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Tabulated Summary of Optimal Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the sulfonyl chloride; good solubility for reactants.[1]
Base Triethylamine or Pyridine (1.5-2.0 eq)Neutralizes the HCl byproduct without competing as a nucleophile.[1][2]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity, followed by warming to ensure reaction completion.[1][2]
Reaction Time 2-24 hoursDependent on the nucleophilicity of the primary amine; monitor by TLC/HPLC.[2]
Stoichiometry Amine:Sulfonyl Chloride ≈ 1.0-1.1:1.0A slight excess of amine can drive the reaction to completion.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[4]

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the sulfonyl chloride.[2]

  • Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur if an excess of the sulfonyl chloride is used or at elevated temperatures.[2] To minimize this, use a 1:1 or slight excess of the amine and maintain a lower reaction temperature.[2]

  • Formation of Sulfonic Acid: The presence of a highly polar byproduct may indicate the hydrolysis of the sulfonyl chloride. This emphasizes the need for anhydrous conditions.[2]

Conclusion

The reaction between 3-chloro-7-isoquinolinesulfonyl chloride and primary amines is a robust and versatile method for the synthesis of a diverse library of isoquinoline-based sulfonamides. By carefully controlling the reaction parameters as outlined in these application notes, researchers can achieve high yields and purity of their target compounds. The protocols and insights provided herein are intended to empower scientists in their drug discovery and development endeavors, facilitating the efficient synthesis of novel chemical entities with potential therapeutic applications.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • Fisher Scientific. SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride.
  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

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Application Notes and Protocols for Nucleophilic Substitution at the 3-Chloro Position of Isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Derivatives of isoquinoline exhibit a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Consequently, the development of robust and versatile methods for the functionalization of the isoquinoline ring is of paramount importance to researchers in drug discovery and organic synthesis.

This guide focuses on the 3-chloro-isoquinoline substrate, a versatile building block for creating diverse molecular architectures.[4] The chlorine atom at the C3 position is particularly susceptible to nucleophilic substitution, a reactivity imparted by the electron-withdrawing effect of the adjacent ring nitrogen.[4][5] This inherent reactivity allows for the introduction of a wide array of functional groups through both classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions.

Herein, we provide a comprehensive overview of the key mechanistic principles, field-proven insights, and detailed, step-by-step protocols for achieving efficient nucleophilic substitution at the 3-position of the isoquinoline core.

PART 1: Mechanistic Foundations

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols. Substitution at the 3-chloro-isoquinoline position primarily proceeds through two distinct pathways.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

In the presence of strong nucleophiles, the reaction can proceed via a classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitrogen atom in the isoquinoline ring is crucial for stabilizing this intermediate by delocalizing the negative charge.[5] The subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product. This pathway is typically effective for highly activated systems and potent nucleophiles like alkoxides or thiolates.

Caption: Generalized SNAr Addition-Elimination Mechanism.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Toolkit

For a broader range of nucleophiles, including amines, boronic acids, and terminal alkynes, palladium-catalyzed cross-coupling reactions are the methods of choice.[7][8][9] These reactions offer superior functional group tolerance, milder conditions, and greater scope compared to classical methods. The general catalytic cycle, while varying slightly based on the specific reaction, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-isoquinoline, forming a Pd(II) complex.

  • Transmetalation (or equivalent step): The nucleophilic partner (e.g., from an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Palladium_Cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)Lₙ (Active Catalyst) oa_complex IsoQ-Pd(II)(Cl)Lₙ (Oxidative Adduct) pd0->oa_complex Oxidative Addition re_complex IsoQ-Pd(II)(Nu)Lₙ oa_complex->re_complex Transmetalation/ Coordination re_complex->pd0 Reductive Elimination product_out Product (Ar-Nu) re_complex->product_out        reactants_in 3-Chloro-Isoquinoline (Ar-Cl) reactants_in->oa_complex nucleophile_in Nucleophile (Nu-M or Nu-H) nucleophile_in->re_complex

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

PART 2: Application Notes and Experimental Protocols

The following protocols are designed to be robust starting points for research and development. Optimization may be required based on the specific substrate and nucleophile used.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 3-amino-isoquinolines, which are key pharmacophores.[10] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.[11][12] Bulky, electron-rich phosphine ligands (like Xantphos) promote the reductive elimination step and stabilize the active catalyst.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the substitution.

Protocol: Synthesis of 3-Amino-6-chloroisoquinoline Derivatives [13]
  • Materials:

    • 3,6-Dichloroisoquinoline (or 3-chloro-isoquinoline)

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

    • Add anhydrous toluene (5 mL) and stir for 5-10 minutes at room temperature to allow for the formation of the active catalyst complex.

    • To this mixture, add 3,6-dichloroisoquinoline (1.0 mmol, 198 mg), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).

    • Seal the Schlenk tube and heat the reaction mixture to 100–110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6–18 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-isoquinoline product.

Data Presentation: Representative Buchwald-Hartwig Couplings
EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1Morpholine2% Pd₂(dba)₃4% XantphosNaOtBu11012~85-95
2Aniline2% Pd₂(dba)₃4% XantphosNaOtBu11018~70-85
3Benzylamine2% Pd₂(dba)₃4% XantphosNaOtBu10010~80-90
4Cyclohexylamine2% Pd₂(dba)₃4% XantphosNaOtBu11016~75-88

Note: Yields are representative and may vary based on the specific amine and precise reaction conditions.[13]

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity and the stability of the organoboron reagents.[14][15] It provides a direct route to 3-aryl-isoquinolines. The use of a mixed solvent system like dioxane/water is common; water plays a crucial role in the mechanism, often facilitating the transmetalation step.[4] A moderately strong inorganic base like sodium or potassium carbonate is typically sufficient.

Protocol: Synthesis of 3-Aryl-6-chloroisoquinoline Derivatives [13]
  • Materials:

    • 3,6-Dichloroisoquinoline (or 3-chloro-isoquinoline)

    • Arylboronic acid (1.1 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

    • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane and Water (4:1 ratio)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,6-dichloroisoquinoline (1.0 mmol, 198 mg), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 40.8 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Degas the reaction mixture by bubbling with N₂ or Ar for 10–15 minutes.

    • Heat the reaction mixture to 80–90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4–12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the 3-aryl-isoquinoline product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5% Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O908~85-95
24-Methoxyphenylboronic acid5% Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O856~90-98
33-Pyridinylboronic acid5% Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~75-85
44-Fluorophenylboronic acid5% Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9010~80-90

Note: Yields are representative and may vary based on the specific boronic acid and precise reaction conditions.[13]

C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are versatile handles for further synthetic transformations.[16] The classic protocol uses a dual-catalyst system of palladium and a copper(I) salt.[17] The copper co-catalyst facilitates the reaction by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex, increasing the reaction rate.[16]

Protocol: Synthesis of 3-Alkynyl-isoquinoline Derivatives
  • Materials:

    • 3-Chloro-isoquinoline

    • Terminal alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

    • Copper(I) iodide (CuI) (0.05 equivalents)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous THF or Toluene

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add 3-chloro-isoquinoline (1.0 mmol, 163.6 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and CuI (0.05 mmol, 9.5 mg).

    • Add anhydrous THF (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 0.42 mL).

    • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

    • Heat the reaction to 50–70 °C. For highly reactive substrates, the reaction may proceed at room temperature.[16]

    • Monitor the reaction by TLC. The reaction is often complete within 2–8 hours.

    • Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

C-S and C-O Bond Formation via SNAr

For strong nucleophiles like thiolates and alkoxides, the more direct SNAr pathway can be employed. This approach avoids the cost and potential toxicity of transition metal catalysts. The key is the in situ generation of a potent nucleophile using a strong base.

Protocol: General Procedure for Thiolation or Alkoxylation
  • Materials:

    • 3-Chloro-isoquinoline

    • Thiol or Alcohol (1.2 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equivalents)

    • Anhydrous DMF or THF

  • Procedure:

    • Caution: NaH reacts violently with water. Perform under a strict inert atmosphere.

    • To an oven-dried, three-neck flask under N₂, add the thiol or alcohol (1.2 mmol) and anhydrous DMF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH (1.3 mmol, 52 mg) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate or alkoxide.

    • In a separate flask, dissolve 3-chloro-isoquinoline (1.0 mmol, 163.6 mg) in anhydrous DMF (3 mL).

    • Add the 3-chloro-isoquinoline solution dropwise to the nucleophile solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4–12 hours. Gentle heating (50–80 °C) may be required for less reactive alcohols.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

PART 3: Workflow and Conclusion

A successful synthesis requires careful planning and execution from reaction setup to final product characterization.

Workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere, Dry Glassware) reagents Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) setup->reagents reaction Reaction Execution (Heating, Stirring, Monitoring via TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A standard workflow for synthesis and purification.

The protocols outlined in this guide provide a robust framework for the nucleophilic substitution of 3-chloro-isoquinoline. By leveraging both classical SNAr and modern palladium-catalyzed cross-coupling reactions, researchers can access a diverse array of 3-substituted isoquinolines. The choice of methodology will depend on the nature of the desired nucleophile, functional group compatibility, and available resources. Careful adherence to procedure, particularly the maintenance of inert and anhydrous conditions for organometallic reactions, is essential for achieving high yields and reproducible results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of the 3,6-Dichloroisoquinoline Scaffold.
  • BenchChem. (n.d.). 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide.
  • Szychowski, K. A., & Gmiński, J. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4999. [Link]

  • Dyall, L. K., & Pullin, C. Y. (1990). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 499-504. [Link]

  • Dyall, L. K., & Pullin, C. Y. (1988). Cyanochlorination and cyanogenation of isoquinoline. Journal of the Chemical Society D: Chemical Communications, (19), 1297-1298. [Link]

  • Cheminform. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Cheminform.
  • Royal Society of Chemistry. (2015). Isoquinolines.
  • ResearchGate. (n.d.). Synthesis of 3-substituted isoquinolinone by Sangepu et al..
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Liu, C., et al. (2020). Palladium-Catalyzed C—C Bonds Formation Reactions via Selective C—H Bonds Functionalization. Chinese Journal of Chemistry, 38(10), 1146-1166.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • LibreTexts Chemistry. (n.d.). 8.2 Reaction Mechanisms 8.3 Bimolecular Nucleophilic Substitution.
  • DSpace@MIT. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Tayb, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1229-1262. [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Application Notes and Protocols: Solvent Selection for Coupling Reactions of 3-Chloro-7-isoquinolinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-7-isoquinolinesulfonyl chloride is a sulfonyl chloride derivative of isoquinoline. This compound is of interest to researchers in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. The sulfonyl chloride moiety is a reactive functional group that readily undergoes coupling reactions with a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The choice of solvent is a critical parameter in these coupling reactions, profoundly influencing reaction kinetics, yield, purity, and the profile of side reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride. The protocols and principles outlined herein are grounded in established chemical theory and best practices in synthetic organic chemistry.

Core Principles of Solvent Selection for Sulfonylation Reactions

The reaction of 3-chloro-7-isoquinolinesulfonyl chloride with a nucleophile (e.g., a primary or secondary amine, R¹R²NH) proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The solvent plays a multifaceted role in this process:

  • Solubilization: Both the sulfonyl chloride and the nucleophile must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.

  • Stabilization of Intermediates: The reaction proceeds through charged or highly polar transition states. The ability of the solvent to stabilize these intermediates can significantly impact the reaction rate.

  • Reactivity with Reactants: The solvent must be inert under the reaction conditions. Protic solvents like water or alcohols can compete with the intended nucleophile, leading to undesired hydrolysis or solvolysis of the sulfonyl chloride.

  • Influence on Base Activity: These reactions often require a base to neutralize the HCl generated. The solvent can influence the strength and solubility of the base, thereby affecting the reaction's progress.

  • Downstream Processing: The choice of solvent will also impact the work-up and purification of the final product. Properties such as boiling point, miscibility with water, and potential to form azeotropes should be considered.

Classes of Solvents and Their Suitability

The selection of an appropriate solvent is a critical step in optimizing the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).

Aprotic Solvents

Aprotic solvents are generally preferred for sulfonylation reactions as they do not compete with the nucleophile.

  • Non-Polar Aprotic Solvents:

    • Examples: Toluene, Hexanes

    • Advantages: Inexpensive, easy to remove under vacuum.

    • Disadvantages: Poor solubility for polar reactants and charged intermediates, often leading to slow reaction rates. May be suitable for reactions with non-polar nucleophiles.

  • Polar Aprotic Solvents:

    • Examples: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF)

    • Advantages:

      • Excellent at solvating a wide range of reactants.

      • Can stabilize polar transition states, often accelerating the reaction.

      • Generally inert towards the sulfonyl chloride group.

    • Disadvantages:

      • Higher boiling points (e.g., DMF) can make removal difficult.

      • Potential for side reactions with certain reagents. For example, DMF can decompose in the presence of strong bases or acids.

Protic Solvents

Protic solvents are generally avoided due to their potential to react with the sulfonyl chloride.

  • Examples: Water, Methanol, Ethanol

  • Disadvantages: The lone pair on the oxygen atom of a protic solvent can act as a nucleophile, leading to the hydrolysis (with water) or solvolysis (with alcohols) of the sulfonyl chloride to the corresponding sulfonic acid or sulfonate ester. This is a significant competing side reaction that will reduce the yield of the desired product.

Biphasic Systems
  • Schotten-Baumann Conditions: This classic method involves an immiscible organic solvent (like DCM or diethyl ether) and water. The sulfonyl chloride is in the organic phase, while the amine can be in either phase. A base, such as sodium hydroxide, is dissolved in the aqueous phase to neutralize the HCl as it is formed. This method can be effective for simple amines.

    • Advantages: The rapid neutralization of HCl can drive the reaction to completion. The product is often easily isolated from the organic layer.

    • Disadvantages: The risk of hydrolysis of the sulfonyl chloride is significant due to the presence of water and hydroxide ions. This method is often less suitable for sensitive or valuable substrates.

The Role of a Base in Conjunction with Solvent Choice

The coupling reaction of 3-chloro-7-isoquinolinesulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to prevent the protonation of the nucleophile (rendering it unreactive) and to drive the reaction to completion. The choice of base is intrinsically linked to the choice of solvent.

  • Tertiary Amines:

    • Examples: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

    • Compatibility: Highly soluble in a wide range of aprotic solvents like DCM, THF, and MeCN. They are sterically hindered, which minimizes their potential to act as nucleophiles themselves.

  • Pyridine:

    • Compatibility: Can act as both a base and a solvent. It is a polar aprotic solvent that is an excellent scavenger of HCl. However, its high boiling point can make it difficult to remove. It is also a nucleophilic catalyst.

  • Inorganic Bases:

    • Examples: Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)

    • Compatibility: Primarily used in polar aprotic solvents where they have some, albeit often limited, solubility (e.g., DMF, MeCN). They are often used as a suspension. Their use in biphasic systems is also common.

Recommended Solvents and Protocols

Based on the principles outlined above, the following solvents are recommended for the coupling reactions of 3-chloro-7-isoquinolinesulfonyl chloride.

General Purpose Solvent Screening

For a new coupling reaction with an amine or alcohol nucleophile, a small-scale solvent screen is highly recommended to identify the optimal conditions.

Table 1: Recommended Solvents for Screening

SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Dichloromethane (DCM)Polar Aprotic39.69.1Excellent solubility for many organics. Volatile and easy to remove.
Acetonitrile (MeCN)Polar Aprotic81.637.5Higher polarity can accelerate reactions. Can be challenging to remove completely.
Tetrahydrofuran (THF)Polar Aprotic667.6Good general-purpose solvent. Must be checked for peroxides before use.
Ethyl Acetate (EtOAc)Polar Aprotic77.16.0"Greener" solvent option. Prone to hydrolysis under strongly basic conditions.
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solvating power for challenging substrates. High boiling point.
Protocol 1: General Procedure for Coupling with an Amine in Dichloromethane (DCM)

This protocol is a good starting point for the synthesis of sulfonamides from 3-chloro-7-isoquinolinesulfonyl chloride.

Diagram 1: Experimental Workflow for Amine Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B D Add sulfonyl chloride solution dropwise to the amine solution B->D C Prepare a solution of 3-chloro-7- isoquinolinesulfonyl chloride (1.1 eq) in anhydrous DCM C->D E Allow reaction to warm to room temperature and stir for 2-16 h D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench with water or saturated aq. NH4Cl F->G H Separate organic layer G->H I Wash with brine, dry over Na2SO4, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for sulfonamide synthesis.

Materials:

  • 3-Chloro-7-isoquinolinesulfonyl chloride

  • Amine nucleophile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DCM (to make a ~0.1 M solution).

  • Add the base (1.2 equivalents, e.g., TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the 3-chloro-7-isoquinolinesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Coupling with a Phenol in Acetonitrile (MeCN)

This protocol is suitable for the synthesis of sulfonate esters from phenols.

G Start Start: Select Solvent for Sulfonylation Reaction Solubility Are all reactants soluble? Start->Solubility Inertness Is the solvent aprotic and inert? Solubility->Inertness Yes Failure Select a different solvent (e.g., higher polarity) Solubility->Failure No BaseCompat Is the chosen base soluble and effective? Inertness->BaseCompat Yes Inertness->Failure No (e.g., protic solvent) Success Proceed with Reaction BaseCompat->Success Yes BaseCompat->Failure No

Advanced Microwave-Assisted Derivatization of 3-Chloro-7-isoquinolinesulfonyl Chloride: A Bifunctional Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isoquinolinesulfonamides represent a privileged class of pharmacophores in medicinal chemistry, most notably recognized for their role as Rho-associated protein kinase (ROCK) and protein kinase A/C (PKA/PKC) inhibitors (e.g., Fasudil, HA-1077)[1]. The introduction of a halogen at the C3 position—yielding 3-chloro-7-isoquinolinesulfonyl chloride —creates a highly versatile, bifunctional scaffold.

This structural modification allows for orthogonal, late-stage diversification:

  • The C7-Sulfonyl Chloride: Highly electrophilic and primed for rapid conversion into a sulfonamide.

  • The C3-Chloride: Situated adjacent to the isoquinoline nitrogen, this position is electronically activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

Mechanistic Grounding: The Microwave Advantage

As a Senior Application Scientist, I strongly advocate for Microwave-Assisted Organic Synthesis (MAOS) when handling polyfunctional heterocycles. Relying on conventional thermal heating often leads to competing side reactions, whereas microwave irradiation provides precise dielectric heating that fundamentally alters reaction kinetics[2].

  • Chemoselectivity via Thermal Control: The sulfonylation of amines at the C7 position is highly exothermic. Under controlled microwave heating at 50°C, the dipole rotation of the sulfonyl chloride accelerates nucleophilic attack by the amine. This forms the sulfonamide in minutes without degrading the sensitive C3-chloro moiety[3].

  • Overcoming Activation Barriers: The C3-chloride is sterically hindered. Conventional heating for Suzuki-Miyaura coupling at this position often requires 24+ hours, leading to protodeboronation of the arylboronic acid. Microwave irradiation at 120°C provides instantaneous, uniform superheating that rapidly drives the oxidative addition of Palladium(0) into the C-Cl bond, outcompeting degradation pathways[2].

Mandatory Visualization: Reaction Workflow

G Start 3-Chloro-7-isoquinolinesulfonyl chloride (Bifunctional Scaffold) Step1 Protocol A: MW Sulfonamidation (Amine, DIPEA, 50°C, 10 min) Start->Step1 Chemoselective C7 reaction Intermediate 3-Chloro-7-isoquinolinesulfonamide (Chemoselective Intermediate) Step1->Intermediate Step2 Protocol B: MW Suzuki Coupling (Ar-B(OH)2, Pd cat., 120°C, 20 min) Intermediate->Step2 C3-Cl Activation Final 3-Aryl-7-isoquinolinesulfonamide (Target Kinase Inhibitor) Step2->Final

Bifunctional microwave-assisted workflow for 3-chloro-7-isoquinolinesulfonyl chloride derivatization.

Experimental Protocols

Protocol A: Chemoselective Microwave-Assisted Sulfonamidation (C7)

Objective: Synthesize 3-chloro-7-isoquinolinesulfonamide intermediates with >95% purity while preserving the C3-chloride.

Causality & Design Insight: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the reacting amine. Dichloromethane (DCM) is utilized as the solvent due to its high microwave loss tangent at lower temperatures, ensuring efficient energy transfer without exceeding the boiling point excessively under pressurized vial conditions[4].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-chloro-7-isoquinolinesulfonyl chloride (1.0 mmol) in anhydrous DCM (4.0 mL).

  • Add the desired secondary amine (e.g., a homopiperazine derivative) (1.1 mmol) followed by DIPEA (2.5 mmol).

  • Seal the vial with a Teflon-lined crimp cap to maintain pressure.

  • Irradiate in a dedicated microwave synthesizer at 50°C for 10 minutes using dynamic power mode (max 50 W)[3].

  • Self-Validating Workup: Cool the vial to room temperature. Dilute with additional DCM (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Why? The basic wash selectively hydrolyzes and removes any unreacted sulfonyl chloride (as the water-soluble sulfonate) and clears DIPEA salts, inherently validating the purity of the organic layer.

  • Pass the organic layer through a hydrophobic phase separator cartridge and concentrate under reduced pressure.

Scientist's Insight: Strictly maintaining the microwave temperature at 50°C is critical. Exceeding 70°C in the presence of excess aliphatic amines can trigger premature SNAr at the C3 position, leading to unwanted diamination byproducts.

Protocol B: Late-Stage Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C3)

Objective: Couple the C3-chloride with arylboronic acids to yield the final targeted kinase inhibitor.

Causality & Design Insight: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a large bite angle. This specific geometry accelerates the difficult reductive elimination step required for sterically hindered ortho-substituted heterocycles. A 1,4-dioxane/water mixture (4:1) ensures homogeneous solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • In a 10 mL microwave vial, combine the 3-chloro-7-isoquinolinesulfonamide intermediate from Protocol A (0.5 mmol), the desired arylboronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Add a pre-degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 5.0 mL).

  • Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Purge the vial headspace with nitrogen gas for 2 minutes to prevent oxidative degradation of the Pd(0) active species.

  • Seal the vial and irradiate at 120°C for 20 minutes (dynamic power mode, max 150 W).

  • Self-Validating Workup: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass isotope pattern (M / M+2 for chlorine) and the appearance of the coupled product mass confirms reaction completion.

  • Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via standard silica gel flash chromatography.

Quantitative Data Presentation

The integration of microwave irradiation provides a mathematically verifiable advantage over conventional thermal heating, as summarized in the comparative data below:

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
C7 Sulfonamidation Conventional (Oil Bath)2512 h72>90%
C7 Sulfonamidation Microwave Irradiation5010 min94>98%
C3 Suzuki Coupling Conventional (Oil Bath)10024 h45>85%
C3 Suzuki Coupling Microwave Irradiation12020 min88>95%

Data Summary: Microwave heating not only reduces workflow timelines by >95% but also suppresses thermal degradation pathways, resulting in superior isolated yields and crude purities.

References

  • Title: Controlled Microwave Heating in Modern Organic Synthesis Source: Angewandte Chemie International Edition (2004) URL: [Link]

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: Journal of Organic Chemistry (2008) URL: [Link]

  • Title: Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C Source: Biochemistry (1984) URL: [Link]

  • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances (2014) URL: [Link]

Sources

Strategic Synthesis of Rho-Kinase (ROCK) Inhibitor Analogs Utilizing 3-Chloro Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

This document provides a detailed guide for medicinal chemists and drug development scientists on the strategic synthesis and evaluation of novel Rho-kinase (ROCK) inhibitor analogs. We will focus on a versatile and efficient synthetic approach that leverages the reactivity of 3-chloro heterocyclic intermediates to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction: Rho-Kinase as a Therapeutic Target

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that act as principal effectors for the small GTPase RhoA.[1] The two highly homologous isoforms, ROCK1 and ROCK2, are pivotal regulators of fundamental cellular processes, including actin cytoskeleton organization, cell adhesion, migration, proliferation, and apoptosis.[1][2] The ROCK signaling pathway governs actin-myosin contractility primarily through the phosphorylation of downstream targets like myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1).[3]

Dysregulation of the ROCK pathway is implicated in a multitude of pathologies, making it an attractive therapeutic target for conditions such as hypertension, glaucoma, cancer, and spinal cord injury.[1][4][5] Approved drugs like Fasudil and Ripasudil validate the clinical potential of ROCK inhibition.[5] The development of next-generation inhibitors with improved potency and selectivity remains a key objective in medicinal chemistry.

ROCK_Signaling_Pathway cluster_legend Legend RhoA_GTP Active RhoA-GTP ROCK ROCK (1 & 2) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylates Contractility Actin-Myosin Contractility & Stress Fiber Formation pMLC->Contractility Activation Activation Inhibition Inhibition key1 key1->Activation key2 key2->Inhibition

Caption: The core Rho-Kinase (ROCK) signaling pathway.

The Strategic Role of 3-Chloro Intermediates

In kinase inhibitor discovery, the ability to rapidly synthesize and test a wide array of chemical analogs is paramount. 3-Chloro heterocyclic compounds are exceptionally valuable as synthetic intermediates or building blocks for this purpose.[6]

Why a 3-Chloro Intermediate?

  • Versatile Reaction Handle: The chlorine atom, particularly when positioned on an electron-deficient heterocyclic ring (like a triazine or pyrimidine), serves as an excellent leaving group.[6]

  • Facilitates Nucleophilic Aromatic Substitution (SNAr): This reactivity allows for the straightforward displacement of the chloride by a diverse range of nucleophiles, such as amines, anilines, alcohols, and thiols.[6][7] This is the key reaction for building a library of analogs.

  • Library Generation: By simply varying the nucleophile in the SNAr reaction, a large library of compounds with different substituents can be generated from a single, common intermediate. This systematic modification is essential for exploring structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.[6]

The general workflow is a powerful and efficient method for lead optimization in a drug discovery campaign.

Synthesis_Workflow Precursors Simple Starting Materials Intermediate 3-Chloro Heterocyclic Intermediate Precursors->Intermediate Synthesis SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Nucleophiles Library of Nucleophiles (R-NH2, R-OH, etc.) Nucleophiles->SNAr Analogs Diverse Library of ROCK Inhibitor Analogs SNAr->Analogs Derivatization Evaluation Biological Evaluation (IC50, SAR) Analogs->Evaluation

Caption: General workflow for analog synthesis via a 3-chloro intermediate.

Experimental Protocols

The following protocols provide a representative, step-by-step guide. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Representative 3-Chloro-1,2,4-Triazine Intermediate

This protocol describes the synthesis of a 3-chloro-5-aryl-1,2,4-triazine, a versatile intermediate for kinase inhibitor development.[6] The rationale is to first construct the triazinone ring and then chlorinate it to install the reactive handle.

Materials:

  • 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at room temperature, followed by the slow addition of DIPEA (1.5 eq). Causality: POCl₃ is the chlorinating agent. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (reflux).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is an exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 3-chloro-5-(p-tolyl)-1,2,4-triazine.

Protocol 2: General Procedure for SNAr to Generate Analogs

This protocol details the core derivatization step, where the 3-chloro intermediate is reacted with various amines to produce the final inhibitor analogs. The conditions are based on methods for substituting similar chloro-heterocycles.[7]

Materials:

  • 3-Chloro heterocyclic intermediate (from Protocol 1)

  • Selected amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • 2,6-Lutidine or another suitable base

  • Ethanol (EtOH) or another suitable polar aprotic solvent

  • Small reaction vials or a parallel synthesizer

  • Magnetic stirrer, heating block

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the 3-chloro intermediate (1.0 eq) in ethanol.

  • Addition of Reagents: Add the desired amine nucleophile (1.1 eq) to the solution, followed by the addition of 2,6-lutidine (1.1 eq). Causality: The amine is the nucleophile that will displace the chloride. 2,6-Lutidine is a sterically hindered, non-nucleophilic base used to scavenge the HCl byproduct, which prevents the protonation of the amine nucleophile and ensures it remains reactive.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the specific amine and should be determined empirically.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography or preparative HPLC to obtain the final pure analog.

Protocol 3: Characterization of Final Compounds

To ensure the trustworthiness of the subsequent biological data, each synthesized analog must be rigorously characterized to confirm its identity and purity.

  • Structure Confirmation:

    • Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated nucleophile are key indicators.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using reverse-phase HPLC with UV detection at two different wavelengths. For biological testing, purity should ideally be >95%.

Biological Evaluation

The newly synthesized library of analogs must be tested to determine their inhibitory activity against ROCK, establishing a clear SAR.

Protocol 4: In Vitro ROCK2 Kinase Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the ROCK2 enzyme.

Materials:

  • Recombinant human ROCK2 enzyme

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., MYPT1-based)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • Synthesized inhibitor analogs dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each inhibitor analog in DMSO, typically starting from 100 µM down to low nanomolar concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the substrate (MBP), and the diluted inhibitor compound.

  • Enzyme Addition: Add the ROCK2 enzyme to each well to initiate the pre-incubation period (e.g., 10 minutes at room temperature). Causality: This allows the inhibitor to bind to the enzyme before the phosphorylation reaction starts.

  • Initiate Reaction: Start the kinase reaction by adding ATP (mixed with a tracer amount of [γ-³²P]ATP if using radiometric detection). Incubate for 30-60 minutes at 30 °C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (DMSO only) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Data Presentation for SAR Analysis

Summarize the synthetic and biological data in a structured table to facilitate the analysis of structure-activity relationships.

Compound IDR-Group (from Nucleophile)Yield (%)Purity (%)ROCK2 IC₅₀ (nM)
INT-01 -Cl (Intermediate)65>98>10,000
ANA-01 -NH-Ph72>99850
ANA-02 -NH-(4-F-Ph)68>98420
ANA-03 -NH-(3-MeO-Ph)75>99610
ANA-04 -NH-CH₂-Ph81>991,500

This table demonstrates that adding an aniline (ANA-01) confers activity, which is improved with an electron-withdrawing fluorine substituent (ANA-02) but slightly weakened by an electron-donating methoxy group (ANA-03). The flexible benzylamine (ANA-04) is less potent, suggesting a need for rigidity.

Conclusion

The use of 3-chloro heterocyclic intermediates provides a robust and highly efficient platform for the discovery and optimization of novel ROCK inhibitors. The straightforward nature of the nucleophilic aromatic substitution reaction allows for the rapid generation of diverse analog libraries. By integrating this synthetic strategy with systematic biological evaluation, research teams can effectively navigate chemical space, establish clear structure-activity relationships, and accelerate the progression of potent and selective ROCK inhibitors toward preclinical development.

References

  • Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. (2023). MDPI. Available at: [Link]

  • Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. (2023). PubMed. Available at: [Link]

  • Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. (2023). ResearchGate. Available at: [Link]

  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. (n.d.). PMC. Available at: [Link]

  • Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration. (n.d.). PMC. Available at: [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). ACS Publications. Available at: [Link]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). ACS Publications. Available at: [Link]

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). PubMed. Available at: [Link]

  • Scheme 2 Synthesis of ROCK-inhibitor Y-27632 (1). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). PMC. Available at: [Link]

  • Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity. (2006). ACS Publications. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). PMC. Available at: [Link]

  • Three stories on Eph kinase inhibitors. (2016). University of Zurich. Available at: [Link]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). PubMed. Available at: [Link]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (n.d.). PMC. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (2025). ResearchGate. Available at: [Link]

  • Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. (2016). Oncotarget. Available at: [Link]

  • Pan-ROCK and ROCK2 Inhibitors Affect Dexamethasone-Treated 2D- and 3D-Cultured Human Trabecular Meshwork (HTM) Cells in Opposite Manners. (2021). MDPI. Available at: [Link]

  • A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. (2025). PMC. Available at: [Link]

  • Novel Insights into the Roles of Rho Kinase in Cancer. (n.d.). PMC. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 3-Chloro-7-Isoquinolinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-7-isoquinolinesulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a particular focus on the removal of the persistent sulfonic acid byproduct.

Introduction: The Challenge of Sulfonic Acid Byproduct Formation

The synthesis of 3-chloro-7-isoquinolinesulfonyl chloride is a critical step in the development of various pharmacologically active compounds. The high reactivity of the sulfonyl chloride functional group makes it an invaluable synthetic handle. However, this reactivity also presents a significant challenge: its susceptibility to hydrolysis, which leads to the formation of the corresponding 3-chloro-7-isoquinolinesulfonic acid. This byproduct can be difficult to separate from the desired product due to their structural similarities, potentially complicating downstream reactions and compromising the purity of the final compounds.

This guide is designed to provide you with the expertise and practical protocols to effectively troubleshoot and overcome this common purification hurdle.

Troubleshooting Guide: Isolating Your Product from Sulfonic Acid Impurities

This section addresses specific issues you may encounter during the workup and purification of your 3-chloro-7-isoquinolinesulfonyl chloride reaction.

Question 1: After quenching my chlorosulfonation reaction on ice, I have a solid/oily crude product that is difficult to handle and purify. How can I improve the initial workup?

Answer:

This is a common issue arising from the precipitation of both the desired sulfonyl chloride and the sulfonic acid byproduct upon quenching the reaction mixture. The key to a cleaner initial workup is to leverage the difference in solubility between the sulfonyl chloride and the sulfonic acid.

Causality: 3-chloro-7-isoquinolinesulfonyl chloride, being a neutral organic molecule, will have significantly lower solubility in aqueous media compared to its sulfonic acid counterpart. The sulfonic acid group is highly polar and acidic, rendering it more soluble in water, especially at a basic or neutral pH.

Recommended Protocol: Biphasic Quench and Extraction

  • Preparation: Prepare a biphasic mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separate flask. A good starting ratio is 1:1 (v/v) of organic solvent to the anticipated volume of the quenched reaction mixture.

  • Quenching: Slowly and carefully add the reaction mixture to the vigorously stirred ice/organic solvent slurry. The organic solvent will immediately begin to extract the sulfonyl chloride as it precipitates, preventing the formation of an unmanageable solid mass.

  • Phase Separation: After the addition is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure complete recovery of the product.

  • Combined Organic Layers: Combine all organic extracts for subsequent washing steps.

This biphasic approach keeps the desired product in the organic phase from the outset, leading to a much cleaner and more manageable crude material.

Question 2: My crude product is heavily contaminated with the sulfonic acid byproduct. How can I effectively remove it?

Answer:

The removal of the sulfonic acid byproduct relies on exploiting its acidic nature and higher polarity. An aqueous wash with a mild base is a highly effective method for this purpose.

Causality: The sulfonic acid is a strong acid and will readily deprotonate in the presence of a base to form a highly water-soluble sulfonate salt. The sulfonyl chloride, being non-acidic, will remain in the organic phase.

Recommended Protocol: Mildly Basic Aqueous Wash

  • Initial Wash: Wash the combined organic extracts from the initial workup with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining strong acids from the reaction and convert the sulfonic acid into its sodium salt.

  • Extraction of Sulfonate Salt: The sodium salt of the sulfonic acid will be extracted into the aqueous phase. You may observe some effervescence (CO₂ evolution) during this step.

  • Repeat Wash: Perform a second wash with sodium bicarbonate solution to ensure complete removal of the sulfonic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove any remaining water from the organic phase and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-7-isoquinolinesulfonyl chloride.

Data Summary: Solvent Properties for Extraction

SolventPolaritySuitability for ExtractionNotes
DichloromethanePolar aproticExcellentHigh density, forms the lower layer. Good solvent for many organic compounds.
Ethyl AcetateModerately polarGoodLower density than water, forms the upper layer. Can be prone to hydrolysis if wet.
Diethyl EtherNon-polarGoodHighly volatile and flammable. Forms the upper layer.
Question 3: I've performed the basic wash, but I suspect there is still some residual sulfonic acid. What are my options for final purification?

Answer:

For final purification, recrystallization is often the most effective method for solid sulfonyl chlorides. The choice of solvent is critical and should be based on the principle of maximizing the solubility of the sulfonyl chloride at elevated temperatures while minimizing its solubility at room temperature or below, and keeping the sulfonic acid impurity either soluble or insoluble at all temperatures.

Recommended Protocol: Recrystallization from a Non-Polar Solvent

  • Solvent Selection: A non-polar, anhydrous solvent is generally a good choice. Benzene has been historically used for similar compounds[1]. Toluene or a mixture of hexanes and a slightly more polar solvent like ethyl acetate could also be effective. A solvent screen should be performed on a small scale to identify the optimal system.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities (which could be the sulfonic acid if it is insoluble in the hot solvent), perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Diagram of the Purification Workflow

G cluster_reaction Reaction & Quench cluster_workup Aqueous Workup cluster_purification Final Purification cluster_waste Byproduct Removal reaction Chlorosulfonation Reaction Mixture quench Biphasic Quench (Ice/Organic Solvent) reaction->quench sep_funnel Separatory Funnel quench->sep_funnel Transfer aq_wash Wash with NaHCO₃(aq) sep_funnel->aq_wash brine_wash Wash with Brine aq_wash->brine_wash sulfonic_acid Aqueous Layer (Contains Sulfonic Acid Salt) aq_wash->sulfonic_acid Separation drying Dry over Na₂SO₄ brine_wash->drying concentrate Concentrate in vacuo drying->concentrate Filter & Evaporate recrystallize Recrystallize from Non-Polar Solvent concentrate->recrystallize pure_product Pure 3-Chloro-7-isoquinolinesulfonyl Chloride recrystallize->pure_product

Caption: Workflow for the purification of 3-chloro-7-isoquinolinesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction and the purity of my product?

A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Can be used for rapid, qualitative monitoring of the reaction progress. The sulfonic acid byproduct will be significantly more polar and will have a lower Rf value than the sulfonyl chloride.

  • HPLC: Provides quantitative information on the purity of the crude and purified product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is a good starting point for method development. The more polar sulfonic acid will elute earlier than the sulfonyl chloride.

Q2: What are the key spectroscopic signatures I should look for to confirm the identity and purity of my 3-chloro-7-isoquinolinesulfonyl chloride?

A2: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial.

  • ¹H NMR: The aromatic protons on the isoquinoline ring will show characteristic chemical shifts and coupling patterns. The presence of the sulfonic acid impurity would likely result in broader peaks and potentially a downfield shift for adjacent protons.

  • ¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule.

  • IR Spectroscopy: Look for strong absorption bands characteristic of the sulfonyl chloride group (S=O stretches, typically around 1375 and 1185 cm⁻¹). The sulfonic acid will have a broad O-H stretch in addition to the S=O stretches.

Q3: Can I use other chlorinating agents besides chlorosulfonic acid?

A3: Yes, other reagents can be used to convert a sulfonic acid to a sulfonyl chloride. A common method involves using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[2]. This is typically a separate step after the initial sulfonation.

Diagram of Key Chemical Structures

Caption: Key structures in the synthesis and purification process.

References

  • KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google P
  • Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (URL not available)
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL not available)
  • US11535595B2 - Isoquinoline sulfonyl chloride acid addition salts and method of manufacture thereof - Google P
  • HPLC NMR Spectra of the three isolated compounds 2.2.1. Structural...
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL not available)
  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - The Royal Society of Chemistry. (URL not available)
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchG
  • US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google P
  • Chlorosulfonyl isocyanate - Organic Syntheses Procedure. (URL not available)
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. (URL: [Link])

  • GENERATION AND TRAPPING OF A SULFENYL CHLORIDE FROM AN ISOTHIAZOLONE. HETEROCYCLES. (URL not available)
  • Solubility of Organic Compounds. (URL not available)
  • An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents - Benchchem. (URL not available)
  • JPH01153679A - Purification of isoquinoline - Google P
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem - NIH. (URL: [Link])

  • NMR Solvent Data Chart | Isotope Solvents - Studylib. (URL: [Link])

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Troubleshooting low reactivity of 3-chloro-7-isoquinolinesulfonyl chloride with steric amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of 3-chloro-7-isoquinolinesulfonyl Chloride with Steric Amines Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet challenging reaction: the synthesis of sulfonamides from 3-chloro-7-isoquinolinesulfonyl chloride and sterically hindered amines. We understand that low yields, stalled reactions, and purification difficulties can be significant hurdles in your research and development workflows. This document moves beyond standard protocols to explain the underlying chemical principles governing these reactions, empowering you to make informed decisions to optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my reaction between 3-chloro-7-isoquinolinesulfonyl chloride and my sterically hindered amine failing or giving very low yields?

Answer: The core of the problem lies in a combination of electronic and steric effects. The classic synthesis of sulfonamides involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] However, this process is significantly hampered when the amine is sterically hindered.

  • Steric Hindrance: Bulky substituents on or near the amine's nitrogen atom physically block the pathway for the nucleophilic attack. This dramatically increases the activation energy of the reaction, leading to slow or non-existent product formation at standard temperatures.[3]

  • Reduced Nucleophilicity: Sterically bulky amines are often weaker nucleophiles. The electron-donating effect of alkyl groups that makes them basic does not always translate to high nucleophilicity, especially when access to the lone pair is restricted.[3]

The 3-chloro-7-isoquinolinesulfonyl chloride itself presents a moderately accessible electrophilic center. The primary challenge almost always originates from the structure of the amine.

Steric_Hindrance cluster_0 Unhindered Amine: Successful Reaction cluster_1 Sterically Hindered Amine: Low Reactivity Amine1 R-NH₂ (Primary Amine) Product1 Sulfonamide Product Amine1->Product1 Fast Attack Sulfonyl 3-Chloro-7-isoquinolinesulfonyl Chloride Sulfonyl->Product1 Amine2 R₃C-NH₂ (e.g., t-Butylamine) Product2 Low/No Product Amine2->Product2 Slow/No Attack Sulfonyl2 3-Chloro-7-isoquinolinesulfonyl Chloride Sulfonyl2->Product2

Caption: Steric hindrance impeding nucleophilic attack.

Q2: What are the simplest experimental parameters I should adjust first?

Answer: Before resorting to more complex solutions, optimizing fundamental reaction conditions is crucial. Hindered reactions are often more sensitive to the physical environment.

ParameterRecommended AdjustmentRationale
Temperature Increase temperature incrementally (e.g., from room temp to 50 °C, then to 80 °C or reflux).Provides the necessary activation energy to overcome the steric barrier. Many reactions with hindered amines show significant yield improvements at higher temperatures.[3]
Reaction Time Extend the reaction time significantly (e.g., from 2-4 hours to 12-24 hours).Due to slow kinetics, these reactions often require prolonged periods to reach completion. Monitor progress by TLC or LC-MS to avoid decomposition.
Concentration Increase the concentration of reactants (e.g., from 0.1 M to 0.5 M or 1.0 M).The reaction is bimolecular, so increasing concentration can improve the rate of productive collisions between the amine and the sulfonyl chloride.
Q3: My reaction is still slow. How does the choice of base affect this specific reaction?

Answer: The base is not just a spectator; its choice is critical. In sulfonamide synthesis, the base neutralizes the HCl generated during the reaction.[1] With hindered amines, a poorly chosen base can either fail to deprotonate the intermediate effectively or compete with your desired amine.

Common Pitfalls with Standard Bases:

  • Pyridine/Triethylamine (TEA): While standard, their nucleophilicity can lead to side reactions. TEA, in particular, can promote the formation of an unstable "sulfene" intermediate from certain sulfonyl chlorides, leading to byproducts.[4]

Recommended Bases for Hindered Reactions:

BaseTypeRationale & Key Advantages
2,6-Lutidine Hindered, Non-nucleophilicThe methyl groups shield the nitrogen, making it a poor nucleophile but an effective proton scavenger. It is less likely to compete with your primary amine.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, Non-nucleophilicAn excellent choice when a stronger base is needed. Its amidine structure provides high basicity without significant nucleophilicity.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) Very Strong, Highly HinderedUse when very strong basicity is required. Its unique structure makes it an exceptionally poor nucleophile but a powerful proton trap.

The Role of a Nucleophilic Catalyst: In some cases, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) alongside a hindered base like 2,6-lutidine can be highly effective.[3]

Mechanism of DMAP Catalysis: DMAP is a hyper-nucleophilic catalyst. It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by the weakly nucleophilic, sterically hindered amine.

DMAP_Catalysis Sulfonyl R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive) Sulfonyl->Intermediate + DMAP DMAP DMAP (Catalyst) Product Sulfonamide (R-SO₂-NHR') Intermediate->Product + R'-NH₂ HinderedAmine Steric Amine (R'-NH₂) Product->DMAP - DMAP (Regenerated)

Caption: DMAP catalytic cycle for activating sulfonyl chlorides.

Q4: Are there catalysts that can directly activate the sulfonyl chloride?

Answer: Yes, Lewis acid catalysis is a powerful strategy for activating the sulfonyl chloride group, especially when dealing with poorly nucleophilic amines.

Indium-Catalyzed Sulfonylation: Indium powder has been shown to be an effective catalyst for the sulfonylation of even sterically hindered anilines and amines.[5]

  • Mechanism of Action: The Lewis acidic indium coordinates to one of the sulfonyl oxygen atoms. This coordination withdraws electron density from the sulfur atom, making it significantly more electrophilic and "primed" for attack by the hindered amine.

Indium_Catalysis Sulfonyl R-SO₂Cl Activated Activated Complex (More Electrophilic Sulfur) Sulfonyl->Activated + In⁰ Indium In⁰ (Catalyst) Product Sulfonamide Activated->Product + Amine Amine Hindered Amine

Caption: Lewis acid activation of a sulfonyl chloride by Indium.

Q5: I suspect my sulfonyl chloride is degrading. How can I prevent this?

Answer: Sulfonyl chlorides are susceptible to hydrolysis, which converts them back to the unreactive sulfonic acid.[6][7] This is a common cause of low yields, especially during long reactions at elevated temperatures.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure your reaction solvents (e.g., Dichloromethane, Acetonitrile, THF) are freshly distilled or from a sealed, anhydrous-grade bottle.

  • Dry Glassware: Thoroughly dry all glassware in an oven before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction.[7]

  • Reagent Quality: Use freshly opened or properly stored 3-chloro-7-isoquinolinesulfonyl chloride. If its purity is in doubt, consider recrystallization or re-purification before use.

Experimental Protocols
Protocol 1: General Procedure using a Hindered Base and DMAP Catalyst
  • Preparation: Under a nitrogen atmosphere, add the sterically hindered amine (1.0 equiv.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask.

  • Addition of Base & Catalyst: Add 2,6-lutidine (1.5 equiv.) and DMAP (0.1 equiv.) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 3-chloro-7-isoquinolinesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with DCM, and wash sequentially with 1M HCl (to remove bases), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Indium-Catalyzed Sulfonylation
  • Preparation: To a round-bottom flask, add the hindered amine (1.0 mmol), 3-chloro-7-isoquinolinesulfonyl chloride (1.2 mmol), indium powder (0.1 mmol, 10 mol%), and anhydrous acetonitrile (5 mL).[3]

  • Reaction: Stir the mixture at reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by column chromatography on silica gel to separate the product from the catalyst and any unreacted starting materials.

Advanced Strategies: Alternative Reagents

If the above methods fail, the issue may be the inherent stability or reactivity of the sulfonyl chloride itself. Consider using shelf-stable sulfonyl chloride surrogates which can be more reactive or easier to handle.

  • Pentafluorophenyl (PFP) Sulfonate Esters: These are stable, often crystalline solids that react with amines to form sulfonamides. The electron-withdrawing nature of the PFP group makes the sulfur center highly susceptible to nucleophilic attack.[8]

  • 2,4,6-Trichlorophenyl (TCP) Sulfonates: Similar to PFP esters, TCP sulfonates are bench-stable alternatives to unstable sulfonyl chlorides and are highly reactive towards amines.[9]

References
  • Mechanistic proposal for the sulfonyl
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Preparation of sulfonamides
  • Sulfonamide - Wikipedia. Wikipedia.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
  • Technical Support Center: Optimizing Sulfonyl
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

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Technical Support Center: Optimizing 3-Chloro-7-isoquinolinesulfonyl Chloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity bottlenecks when utilizing bifunctional electrophiles.

3-Chloro-7-isoquinolinesulfonyl chloride is a highly versatile but chemically demanding building block, often used in the synthesis of kinase inhibitors (e.g., ROCK/PKA inhibitors). Its dual electrophilic sites—the highly reactive sulfonyl chloride group and the activated C3-chloro position on the isoquinoline ring—make it susceptible to competing side reactions. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your sulfonylation reactions proceed with high chemoselectivity, structural integrity, and yield.

Mechanistic Overview: The Causality of Side Reactions

To control a reaction, you must first understand the electronic landscape of your reagents. 3-Chloro-7-isoquinolinesulfonyl chloride presents two distinct reactive centers:

  • The Sulfonyl Chloride (C7): A hard electrophilic center highly susceptible to nucleophilic attack by amines (desired) or water/alcohols (undesired).

  • The C3-Chloro Position: The isoquinoline core is an electron-deficient heteroaromatic system. The endocyclic nitrogen atom exerts a strong electron-withdrawing effect, activating the C1 and C3 positions toward Nucleophilic Aromatic Substitution (SNAr) ()[1]. The presence of the sulfonyl group at C7 further lowers the LUMO of the ring, making the C3-chloride highly labile to strong nucleophiles at elevated temperatures[2].

ReactionPathways Start 3-Chloro-7-isoquinolinesulfonyl Chloride + Nucleophile (R-NH2) Desired Desired Pathway: Sulfonamide Formation Start->Desired Controlled Stoichiometry 0°C, Mild Base Hydrolysis Side Reaction 1: Sulfonic Acid (Hydrolysis) Start->Hydrolysis Trace Moisture BisSulf Side Reaction 2: Bis-sulfonylation Start->BisSulf Excess Electrophile SNAr Side Reaction 3: SNAr at C3-Position Start->SNAr Excess Nucleophile High Temp

Reaction pathways of 3-chloro-7-isoquinolinesulfonyl chloride highlighting desired vs side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive peak corresponding to the sulfonic acid. How do I stop hydrolysis? Causality: Sulfonyl chlorides are highly moisture-sensitive. Water molecules act as hard nucleophiles, attacking the sulfur atom to form a pentacoordinate transition state. This is followed by the expulsion of the chloride leaving group to yield the unreactive sulfonic acid and corrosive HCl gas ()[3]. Hydrolysis is a frequent cause of yield loss, particularly if reagents are not strictly anhydrous or during aqueous workups[4]. Solution:

  • Use strictly anhydrous solvents (Karl Fischer titration <50 ppm H₂O).

  • Purge the reaction vessel with Argon or Nitrogen.

  • If an aqueous workup is necessary, perform it rapidly using ice-cold brine to minimize the contact time between the unreacted sulfonyl chloride and water ()[5].

Q2: I am isolating a byproduct with double the expected mass of the isoquinoline moiety. What is driving this? Causality: Bis-sulfonylation occurs when a primary amine reacts twice. Because the resulting secondary sulfonamide still possesses a relatively acidic proton, the sulfonamide anion can attack a second molecule of the electrophile in the presence of excess base. In the synthesis of related isoquinoline derivatives (e.g., fasudil), double condensation is a well-documented impurity pathway when the sulfonyl chloride is in excess ()[6]. Solution:

  • Maintain strict stoichiometric control (1.0 to 1.05 eq of sulfonyl chloride).

  • Order of addition is critical: Always add the sulfonyl chloride dropwise to the amine/base mixture. This ensures the amine is always in excess relative to the electrophile in the reaction vessel, kinetically favoring mono-sulfonylation[6].

Q3: My target amine is displacing the chlorine atom on the isoquinoline ring instead of reacting with the sulfonyl group. How do I prevent this SNAr reaction? Causality: As established, the C3-chloro group is electronically activated for SNAr. While sulfonylation is kinetically faster at low temperatures, SNAr is thermodynamically driven and accelerates rapidly as thermal energy increases ()[2]. Solution:

  • Strictly maintain the reaction temperature between 0 °C and 5 °C during addition and early stirring.

  • Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of Pyridine or Triethylamine (TEA) to minimize base-catalyzed activation of the ring.

Quantitative Data: Side Reaction Signatures & Mitigation

Summarizing the analytical signatures of these side reactions allows for rapid, self-validating IPC (In-Process Control) during your workflow.

Side ReactionAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Hydrolysis LC-MS: [M-Cl+OH]⁺ or [M+H]⁺ of sulfonic acid.NMR: Loss of downfield shift in adjacent protons.Trace moisture in solvent, air, or amine salt.Dry solvents (KF <50 ppm); Ar/N₂ atmosphere; rapid cold workup.
Bis-sulfonylation LC-MS: [M+H]⁺ corresponding to R-N(SO₂Ar)₂.Excess sulfonyl chloride; high local concentration.Stoichiometric control (1.0 eq); reverse dropwise addition.
SNAr at C3 LC-MS: [M+H]⁺ showing displacement of Cl by amine; absence of Cl³⁵/Cl³⁷ isotope pattern.Elevated temperatures; highly nucleophilic amine.Maintain 0–5 °C strictly; use non-nucleophilic base (DIPEA).
Sulfonate Ester LC-MS: [M+H]⁺ of R-SO₂OR'.Use of protic solvents (MeOH/EtOH) during reaction or quenching.Strictly use aprotic solvents (DCM, THF, MeCN) for reaction and IPC prep.

Self-Validating Experimental Protocol: Chemoselective Sulfonylation

This Standard Operating Procedure (SOP) is designed as a self-validating system. By integrating specific checkpoints, you ensure that any deviation is caught before the final workup.

ProtocolWorkflow Step1 1. System Preparation Bake glassware, Ar/N2 purge Step2 2. Amine Dissolution Dissolve R-NH2 + DIPEA in dry DCM Step1->Step2 Step3 3. Thermal Control Equilibrate to 0-5 °C Step2->Step3 Step4 4. Electrophile Addition Dropwise addition of Sulfonyl Chloride Step3->Step4 Step5 5. In-Process Control (IPC) Monitor via LC-MS (Check for SNAr/Hydrolysis) Step4->Step5 Step6 6. Quench & Workup Cold aqueous quench, rapid extraction Step5->Step6

Step-by-step workflow for the chemoselective sulfonylation of amines.

Step-by-Step Methodology

Step 1: System Preparation & Dehydration

  • Oven-dry all glassware at 120 °C for at least 4 hours. Assemble while hot under a continuous stream of dry Argon or Nitrogen.

  • Causality: Eliminates ambient moisture that drives competitive hydrolysis[4].

Step 2: Reagent Dissolution

  • Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) (10 mL per mmol of amine).

  • Causality: DIPEA acts as an acid scavenger for the generated HCl without acting as a competing nucleophile.

Step 3: Kinetically Controlled Addition

  • Cool the reaction flask to 0–5 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Dissolve 3-chloro-7-isoquinolinesulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 30 minutes via an addition funnel or syringe pump.

  • Causality: Slow addition keeps the steady-state concentration of the electrophile low, preventing bis-sulfonylation[6]. The low temperature suppresses the higher-activation-energy SNAr pathway[2].

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: 30 minutes post-addition, withdraw a 10 µL aliquot, dilute in 1 mL anhydrous Acetonitrile (do not use Methanol to avoid sulfonate ester formation), and analyze via LC-MS.

  • Validation Check:

    • If starting amine is >5% and sulfonyl chloride is consumed: Indicates hydrolysis occurred. Add an additional 0.1 eq of sulfonyl chloride.

    • If [M-Cl+Amine]⁺ is detected: SNAr is occurring. Immediately quench the reaction; lower the temperature and reduce base equivalents for future runs.

Step 5: Quench and Phase Separation

  • Once IPC confirms complete conversion to the desired sulfonamide, quench the reaction by adding ice-cold saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel immediately. Extract with DCM, wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Rapid, cold aqueous workup prevents the hydrolysis of any unreacted sulfonyl chloride, which could otherwise complicate purification[5].

References

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." URL: [Link]

  • Kharlamova, A. D., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules 26, no. 7 (2021): 1910. URL:[Link]

  • Song, M., et al. "Isoquinoline-5-Sulfonyl Chloride Hydrochloride in The Synthesis Process of Fasudil Hydrochloride." Journal of Separation Science 37, no. 7 (2014): 758-763. URL:[Link]

  • Colleville, A. P., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development 20, no. 12 (2016): 2116-2123. URL:[Link]

  • Thieme Chemistry. "Product Class 5: Isoquinolines - Nucleophilic Substitution." Science of Synthesis. URL:[Link]

Sources

Technical Support Center: Optimization of Base Catalysts for 3-Chloro-7-isoquinolinesulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The coupling of 3-chloro-7-isoquinolinesulfonyl chloride with various amines is a foundational transformation in the synthesis of Rho-kinase (ROCK) inhibitors[1]. While sulfonamide formation is often viewed as a textbook reaction, the unique electronic environment of the isoquinoline core, combined with the steric demands of complex amine partners, frequently leads to suboptimal yields, hydrolysis, or chemoselectivity issues.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your base catalyst selection.

Workflow: Base Selection Logic

BaseSelection Start Evaluate Amine Nucleophilicity HighNuc High (1°, unhindered 2°) Start->HighNuc LowNuc Low (hindered, anilines) Start->LowNuc Base1 Use DIPEA or TEA (Non-nucleophilic) HighNuc->Base1 Base2 Use Pyridine or DMAP (Nucleophilic Catalyst) LowNuc->Base2 HydrolysisCheck Monitor for Sulfonyl Chloride Hydrolysis Base1->HydrolysisCheck Base2->HydrolysisCheck

Caption: Logic workflow for selecting base catalysts in sulfonamide coupling.

FAQ Section 1: Mechanistic Troubleshooting & Base Selection

Q1: Why is my coupling reaction yielding high amounts of sulfonic acid byproduct instead of the desired sulfonamide? A1: This indicates rapid hydrolysis of the 3-chloro-7-isoquinolinesulfonyl chloride. Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive[2]. When you use highly nucleophilic bases like 4-dimethylaminopyridine (DMAP) or unhindered tertiary amines without strictly anhydrous conditions, the base attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate will preferentially react with trace water over a weak amine. Solution: Ensure strictly anhydrous solvents (e.g., DCM or THF) are used. If your amine is sufficiently nucleophilic, switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to act solely as an acid scavenger rather than an activator[2].

Q2: I am coupling a sterically hindered secondary amine. DIPEA is giving less than 10% yield. How can I drive this reaction forward? A2: Steric hindrance around the nitrogen atom significantly raises the activation energy barrier for nucleophilic attack on the sulfonyl sulfur, leading to sluggish reaction rates and low yields[3]. In these cases, a non-nucleophilic base (like DIPEA) is mechanistically insufficient because it cannot activate the electrophile. You must employ a nucleophilic catalyst. Adding a catalytic amount of DMAP (10-20 mol%) alongside a stoichiometric base, or using pyridine as both solvent and base, forms the highly reactive sulfonylpyridinium intermediate[3]. The positive charge on the DMAP nitrogen pulls electron density away from the sulfur center, making it significantly more electrophilic and facilitating attack even by hindered amines.

Quantitative Data: Base Catalysts for Hindered Amine Sulfonylation
Base Catalyst SystempKa (Conjugate Acid)NucleophilicityTypical Yield (%)Primary Side Reaction / Limitation
Triethylamine (TEA) 10.75Moderate15 - 25%Hydrolysis, sluggish reaction rate
DIPEA 11.4Low (Hindered)< 10%Unreacted starting materials
Pyridine 5.2High60 - 75%Sulfonate ester formation (if alcohols present)
DIPEA + 10% DMAP 11.4 (DIPEA)Very High (DMAP)85 - 95%Extreme moisture sensitivity
FAQ Section 2: Chemoselectivity and Impurity Control

Q3: The isoquinoline ring has a chlorine at the 3-position. Is there a risk of nucleophilic aromatic substitution (SNAr) by the amine? A3: While isoquinolinesulfonyl chlorides are critical building blocks for targeted therapies[1], the 3-chloro position is electronically activated compared to an unadorned benzene ring. However, SNAr typically requires elevated temperatures (>80°C) and strong nucleophiles. Sulfonylation is kinetically favored and much faster at 0°C to room temperature. To prevent competitive SNAr, strictly control the reaction temperature, avoid large excesses of highly nucleophilic primary amines, and do not use excessively strong bases (like NaH) which could deprotonate the amine and undesirably increase its nucleophilicity.

Q4: How do I handle the workup to remove excess 3-chloro-7-isoquinolinesulfonyl chloride without degrading my product? A4: Unreacted sulfonyl chloride must be rigorously removed. During downstream recrystallization or purification, residual isoquinolinesulfonyl chloride can react with alcoholic solvents (like methanol or ethanol) to form alkyl isoquinolinesulfonates, which are known DNA-reactive genotoxic impurities[4]. Solution: Do not rely on aqueous hydrolysis alone during workup. Instead, add a polyamine scavenger resin or a simple primary amine like N,N-dimethylethylenediamine at the end of the reaction. This converts the residual sulfonyl chloride into a highly polar sulfonamide that is easily removed via mild acidic aqueous washing.

Experimental Protocol: Self-Validating Sulfonylation Workflow

This protocol utilizes a DIPEA/DMAP co-catalyst system designed for challenging or hindered amines. It incorporates built-in visual and chemical checks to validate the reaction at each step.

  • Preparation & Free-Basing (Validation Step): Flame-dry a round-bottom flask under argon. Add the amine (1.0 eq) and anhydrous DCM (0.2 M). Check: The solution must be completely clear. If it is cloudy, an amine salt is present, and you must ensure complete dissolution upon base addition.

  • Base Addition: Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature.

  • Electrophile Activation (Validation Step): Cool the mixture to 0°C using an ice bath. Dissolve 3-chloro-7-isoquinolinesulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM and add it dropwise. Check: A transient yellow/orange coloration should appear, visually confirming the formation of the active N-sulfonylpyridinium complex. A slight exotherm is normal; maintain 0°C to prevent SNAr side reactions.

  • Reaction Monitoring: Warm the reaction to room temperature. Stir for 2–4 hours. Check: TLC (UV active) should show the disappearance of the highly mobile sulfonyl chloride spot and the appearance of a more polar sulfonamide spot. A negative Kaiser test can confirm the complete consumption of primary amines.

  • Electrophile Quench (Validation Step): Add N,N-dimethylethylenediamine (0.2 eq) to the flask to scavenge excess sulfonyl chloride. Stir for 15 minutes. Check: The reaction mixture may slightly warm up, physically confirming the destruction of the residual electrophile.

  • Workup: Transfer to a separatory funnel. Wash sequentially with 1M HCl (removes DMAP, scavenger, and excess amine), saturated aqueous NaHCO3 (neutralizes residual acid), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Downstream Application: ROCK Pathway Inhibition

ROCKPathway RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Phosphorylates Inhibitor Isoquinolinesulfonamide Inhibitor Inhibitor->ROCK Inhibits (ATP-competitive) Actin Actin Cytoskeleton Reorganization MYPT1->Actin Regulates

Caption: Mechanism of action for isoquinolinesulfonamide-derived ROCK inhibitors.

References

1.[3] BenchChem. "Technical Support Center: Optimizing Sulfonylation of Hindered Amines." 2.[2] BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." 3.[1] Google Patents. "Substituted isoquinolines as rock kinase inhibitors." 4.[4] PMC. "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering."

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: 3-Chloro-7-isoquinolinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison & Technical Benchmarking

Part 1: Executive Summary & Strategic Context

3-Chloro-7-isoquinolinesulfonyl chloride is a critical heterocyclic scaffold, primarily utilized as a regiochemical variant in the synthesis of Rho-kinase (ROCK) inhibitors analogous to Fasudil. Unlike its 5-sulfonyl isomer (the Fasudil intermediate), the 7-sulfonyl variant presents unique spectral challenges due to the electronic push-pull between the electron-withdrawing sulfonyl group at C7 and the chlorine atom at C3.

The Analytical Challenge: The primary failure mode in analyzing this compound is hydrolytic instability . Sulfonyl chlorides are moisture-sensitive, converting rapidly to the corresponding sulfonic acid (3-chloro-7-isoquinolinesulfonic acid) in the presence of trace water. This guide compares two primary NMR methodologies—Chloroform-d (CDCl₃) vs. DMSO-d₆ —to establish a standard for spectral integrity.

Part 2: Structural Logic & Assignment Theory

Before analyzing the spectrum, we must establish the connectivity and predicted electronic effects.

Molecular Architecture

The isoquinoline ring is numbered starting from the nitrogen (1).

  • Position 1 (H-1): Adjacent to Nitrogen.[1] Most deshielded (downfield).

  • Position 3 (Cl): Substituent blocks coupling; renders H-4 a singlet.

  • Position 7 (SO₂Cl): Strong electron-withdrawing group (EWG). Deshields ortho protons (H-6, H-8).

Visualization: Structural Assignment Map

The following diagram illustrates the connectivity and the expected coupling networks (Spin Systems).

G Figure 1: Predicted 1H NMR Spin Systems for 3-chloro-7-isoquinolinesulfonyl chloride. cluster_0 Isoquinoline Core H1 H-1 (Singlet) ~9.2 - 9.4 ppm (Deshielded by N) H8 H-8 (Doublet/Singlet) ~8.6 - 8.8 ppm (Ortho to SO2Cl, Peri to N) H1->H8 NOE (Spatial) H4 H-4 (Singlet) ~8.0 - 8.2 ppm (Isolated by 3-Cl) H5H6 H-5 / H-6 (Multiplets) ~8.0 - 8.4 ppm (ABX System) H5H6->H8 Ortho/Meta Coupling

Part 3: Comparative Analysis of Methodologies

This section evaluates the two dominant solvent systems used for this class of compounds.

Comparison Table: Solvent Performance
FeatureMethod A: CDCl₃ (Recommended) Method B: DMSO-d₆ (High Risk)
Solubility Moderate (Requires sonication)Excellent
Stability High (Non-nucleophilic)Low (Hygroscopic; promotes hydrolysis)
Resolution Sharp peaks; distinct coupling.Broadening of exchangeable protons.
Impurity Detection Excellent for separating SO₂Cl vs SO₃H.Poor; HCl byproduct causes peak drift.
Chemical Shift Lock Stable.Drifts if hydrolysis generates heat/acid.
The "DMSO Trap": A Mechanistic Warning

In DMSO-d₆, trace water reacts with the sulfonyl chloride functionality:



The generated HCl protonates the isoquinoline nitrogen, causing a massive downfield shift of H-1  and H-3 , rendering the spectrum useless for structural confirmation of the chloride species.

Part 4: Detailed Spectral Data & Interpretation

Primary Reference Spectrum (CDCl₃)

Conditions: 400 MHz, 298 K, ~10 mg/mL

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H-1 9.25 - 9.35 Singlet (s)1HMost downfield; alpha to Nitrogen. Singlet due to N and C3-Cl.
H-8 8.70 - 8.80 Doublet (d)1HOrtho to SO₂Cl; "Peri" effect from Nitrogen ring. (Small meta coupling possible).
H-6 8.30 - 8.40 Doublet of Doublets (dd)1HOrtho to SO₂Cl; coupled to H-5 and H-8.
H-4 8.15 - 8.25 Singlet (s)1HBeta to Nitrogen; isolated spin system due to 3-Cl.
H-5 8.00 - 8.10 Doublet (d)1HRemaining aromatic proton.

> Note: Chemical shifts are estimates based on substituent chemical shift (SCS) additivity rules for isoquinolines [1, 2]. Experimental values may vary ±0.1 ppm depending on concentration.

Differentiation from Impurities
  • Hydrolysis Product (Sulfonic Acid):

    • Indicator: Appearance of a broad singlet >10 ppm (SO₃H/H⁺).

    • Shift Drift: H-8 will shift upfield (shielding) by ~0.1-0.2 ppm as the electron-withdrawing power of SO₂Cl ($ \sigma_p \approx 0.68

      
       \sigma_p \approx 0.50 $).
      
  • Regioisomer (5-sulfonyl isomer):

    • Indicator: Look for H-8.[2] In the 5-isomer, H-8 is not ortho to the sulfonyl group, so it appears further upfield (~8.1 ppm) compared to the 7-isomer (~8.7 ppm).

Part 5: Validated Experimental Protocol

To ensure reproducibility and prevent "false" degradation signals, follow this "Dry-Box" protocol.

Workflow Diagram

Workflow Figure 2: Rapid Acquisition Protocol to minimize hydrolysis artifacts. Start Start: Solid Sample Solvent Solvent Choice: CDCl3 (Filtration over K2CO3) Start->Solvent Prep Preparation: Dissolve 10mg in 0.6mL (Dry Atmosphere) Solvent->Prep Check Visual Check: Is solution clear? Prep->Check Filter Filter through glass wool Check->Filter No (Cloudy) Acquire Acquisition: ns=16, d1=2.0s (Minimize time in tube) Check->Acquire Yes Filter->Acquire

Step-by-Step Methodology
  • Solvent Preparation:

    • Use CDCl₃ stored over molecular sieves (4Å).

    • Why? To remove trace HCl and water that catalyze degradation.

  • Sample Preparation:

    • Weigh 5-10 mg of 3-chloro-7-isoquinolinesulfonyl chloride.

    • Dissolve in 0.6 mL CDCl₃.

    • Critical: Do not use heat. If sonication is required, limit to <30 seconds.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation of quaternary carbons isn't needed, though we are looking at protons).

    • Relaxation Delay (d1): 2.0 seconds (sufficient for aromatic protons).

    • Scans (ns): 16 to 64 (Keep acquisition time short to prevent hydrolysis during the run).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling of H-6 and H-8.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for substituent chemical shifts).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Isoquinoline ring current and substituent effects).
  • Logé, C., et al. (2003). "Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 127-138.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-chloro-7-isoquinolinesulfonyl chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-chloro-7-isoquinolinesulfonyl chloride, a key building block in medicinal chemistry and drug discovery. To provide a comprehensive understanding of its behavior under mass spectrometric analysis, we will compare its predicted fragmentation with two widely used sulfonyl chlorides: dansyl chloride and p-toluenesulfonyl chloride (tosyl chloride). This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Introduction: The Significance of Sulfonyl Chlorides in Research

Sulfonyl chlorides are a critical class of organic reagents used extensively in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Their reactivity and the stability of their derivatives make them indispensable tools in drug discovery, proteomics, and materials science. Understanding the fragmentation patterns of these molecules in a mass spectrometer is paramount for their unambiguous identification, characterization of their reaction products, and the detection of potential impurities.[1]

This guide will focus on three key compounds:

  • 3-chloro-7-isoquinolinesulfonyl chloride: A bifunctional molecule incorporating both a reactive sulfonyl chloride and a pharmacologically relevant isoquinoline scaffold.

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A fluorescent labeling reagent widely used in protein and peptide analysis.[2]

  • p-Toluenesulfonyl chloride (Tosyl chloride): A common reagent for converting alcohols to good leaving groups in organic synthesis.[3]

Predicted Fragmentation Pattern of 3-chloro-7-isoquinolinesulfonyl chloride

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecular ion (M+•) of 3-chloro-7-isoquinolinesulfonyl chloride is expected to undergo extensive fragmentation.[4]

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): Cleavage of the S-Cl bond is a highly probable initial fragmentation, leading to the formation of an acylium-type ion.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule.[5]

  • Cleavage of the C-S Bond: The bond between the isoquinoline ring and the sulfur atom can cleave, resulting in fragments corresponding to the chloro-isoquinoline cation and the SO₂Cl radical, or vice-versa.

  • Fragmentation of the Isoquinoline Ring: The isoquinoline ring system can undergo characteristic cleavages, including the loss of HCN or cleavage of the heterocyclic ring.

  • Isotopic Signature of Chlorine: The presence of a chlorine atom will be readily identifiable by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.[6]

DOT Script for Predicted EI Fragmentation of 3-chloro-7-isoquinolinesulfonyl chloride:

G M [M]+• 3-chloro-7-isoquinolinesulfonyl chloride F1 [M - Cl]+ M->F1 - •Cl F2 [M - SO₂]+• M->F2 - SO₂ F3 [C₉H₅ClN]+• Chloro-isoquinoline cation M->F3 - •SO₂Cl F4 [M - SO₂ - Cl]+ F1->F4 - SO₂ F2->F4 - •Cl F5 [C₉H₅N]+• Isoquinoline cation F3->F5 - •Cl G MH [M+H]+ Protonated 3-chloro-7-isoquinolinesulfonyl chloride F1 [M+H - HCl]+ MH->F1 - HCl F2 [M+H - SO₂]+ MH->F2 - SO₂ F3 [C₉H₆ClN+H]+ Protonated Chloro-isoquinoline MH->F3 - SO₂ClH

Caption: Predicted ESI-MS/MS of 3-chloro-7-isoquinolinesulfonyl chloride.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of 3-chloro-7-isoquinolinesulfonyl chloride, we will now examine the known fragmentation patterns of dansyl chloride and tosyl chloride.

Dansyl Chloride

Dansyl chloride is frequently used to derivatize primary and secondary amines, and phenols, to enhance their ionization efficiency and detection sensitivity in mass spectrometry. [7]Its fragmentation is well-characterized in this context.

Key Fragmentation Pathways (ESI-MS/MS of Dansyl Derivatives):

  • The most prominent fragmentation is the cleavage of the bond between the sulfonyl group and the derivatized moiety, leading to a characteristic fragment ion at m/z 234, corresponding to the dansyl group.

  • Another significant fragment is observed at m/z 170/171, resulting from the loss of SO₂ from the dansyl group.

  • Loss of the dimethylamino group is also a possible fragmentation pathway.

Tosyl Chloride

Tosyl chloride is a smaller aromatic sulfonyl chloride, and its fragmentation is more straightforward.

Key Fragmentation Pathways (EI-MS):

  • Loss of Chlorine Radical (•Cl): Formation of the tolyl-sulfonyl cation at m/z 155.

  • Cleavage of the C-S Bond: Generation of the tolyl cation at m/z 91.

  • Loss of SO₂: Formation of the chlorotoluene radical cation.

Tabular Comparison of Key Fragments

CompoundIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss
3-chloro-7-isoquinolinesulfonyl chloride (Predicted) EI[M]+•[M-Cl]+, [M-SO₂]+•, [C₉H₅ClN]+••Cl, SO₂
ESI (+)[M+H]+[M+H-HCl]+, [M+H-SO₂]+, [C₉H₆ClN+H]+HCl, SO₂
Dansyl Chloride (as derivative) ESI (+)[M+H]+234, 170/171Derivatized moiety, SO₂
Tosyl Chloride EI[M]+•155, 91•Cl, •SO₂Cl

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of sulfonyl chlorides. Optimization will be required for specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the sulfonyl chloride in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase for LC-MS analysis or a suitable volatile solvent for direct infusion.

Electron Ionization (EI) Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV [4] * Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

Electrospray Ionization (ESI) Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to acquire a range of fragment ions.

DOT Script for a General LC-MS/MS Workflow:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC_Column C18 Column Working->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI ESI Source Gradient->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2

Caption: A general workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-chloro-7-isoquinolinesulfonyl chloride can be reliably predicted by considering the established fragmentation patterns of its constituent chloro-isoquinoline and sulfonyl chloride moieties. Key fragmentation pathways are expected to involve the loss of SO₂, Cl, and cleavage of the C-S bond. Comparison with well-characterized sulfonyl chlorides like dansyl chloride and tosyl chloride provides a valuable framework for interpreting the mass spectra of novel and more complex sulfonyl chloride derivatives. The experimental protocols provided herein offer a starting point for the development of robust analytical methods for the characterization of these important chemical entities.

References

  • Chen, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 845.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dansyl chloride. (n.d.). In PubChem. Retrieved from [Link]

  • de Souza, G. E., et al. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 50(9), 1059-1066.
  • Georganics. (2023, August 9). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]

  • Jansons, M., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin.
  • Li, G., et al. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry, 95(15), 6293–6301.
  • Liu, H., et al. (2015). Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. Analytical and Bioanalytical Chemistry, 407(22), 6741-6751.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved from [Link]

  • Zhang, X., et al. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. Journal of the American Society for Mass Spectrometry, 26(11), 1933-1941.

Sources

A Researcher's Guide to Verifying the Sulfonyl Chloride Functional Group using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise verification of functional groups is paramount to ensuring the integrity of their work. The sulfonyl chloride group (-SO₂Cl) is a critical reactive moiety, serving as a key intermediate in the synthesis of sulfonamides and sulfonate esters. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for confirming the presence of this functional group. This guide offers an in-depth comparison of the IR spectral features of sulfonyl chlorides against common related functional groups, supported by experimental data and protocols to ensure accurate and reliable verification.

The Vibrational Signature of a Sulfonyl Chloride

The sulfonyl chloride functional group presents a distinct and highly recognizable pattern in an IR spectrum. This signature is dominated by the stretching vibrations of the sulfur-oxygen double bonds (S=O). Because of the presence of two S=O bonds, they engage in coupled vibrations, resulting in two distinct absorption bands: an asymmetric stretch and a symmetric stretch .

These bands are typically strong and sharp, appearing in a relatively clear region of the spectrum, making them excellent diagnostic tools.[1]

  • Asymmetric S=O Stretch: This vibration involves the out-of-phase stretching of the two S=O bonds. It is the higher frequency of the two and is generally observed in the range of 1370-1410 cm⁻¹ .[1][2][3]

  • Symmetric S=O Stretch: The in-phase stretching of the S=O bonds results in a strong absorption at a lower frequency, typically found between 1166-1204 cm⁻¹ .[1][3]

The sulfur-chlorine (S-Cl) bond also produces a stretching vibration. This absorption is generally weaker and appears at a lower wavenumber, typically in the range of 375-385 cm⁻¹. While its presence can add confidence to the assignment, its position may vary and its intensity can be low, making the S=O stretches more reliable for primary verification.[4]

Distinguishing Sulfonyl Chlorides from Related Functional Groups

A common challenge in spectral interpretation is differentiating the target functional group from structurally similar moieties that may be present as starting materials, byproducts, or impurities. The following section compares the IR signature of sulfonyl chlorides with those of sulfones, sulfonic acids, and acyl chlorides.

Sulfonyl Chloride vs. Sulfone (R-SO₂-R')

Sulfones also contain the SO₂ group and therefore exhibit both asymmetric and symmetric S=O stretching bands. However, the electronic environment differs from that of a sulfonyl chloride, leading to a shift in the absorption frequencies.

  • Sulfone Asymmetric S=O Stretch: Typically observed at a lower frequency than sulfonyl chlorides, in the range of 1300-1350 cm⁻¹ .[3]

  • Sulfone Symmetric S=O Stretch: Also shifted to a lower wavenumber, appearing around 1120-1160 cm⁻¹ .[3]

This clear shift to lower frequencies for both S=O stretches in sulfones provides a reliable means of distinguishing them from sulfonyl chlorides.

Sulfonyl Chloride vs. Sulfonic Acid (R-SO₃H)

Sulfonic acids introduce the complication of a hydroxyl (-OH) group attached to the sulfur atom. This leads to a very broad O-H stretching absorption, which can sometimes overlap with other peaks. The S=O stretching frequencies are also shifted.

  • Sulfonic Acid Asymmetric S=O Stretch: Found in the range of 1342-1350 cm⁻¹ .[3]

  • Sulfonic Acid Symmetric S=O Stretch: Typically appears between 1150-1165 cm⁻¹ .[3]

  • Broad O-H Stretch: A very prominent, broad absorption will be present in the 2500-3300 cm⁻¹ region.

The presence of the intense, broad O-H band is the most definitive feature for identifying a sulfonic acid and differentiating it from a sulfonyl chloride.

Sulfonyl Chloride vs. Acyl Chloride (R-COCl)

Acyl chlorides are another common reactive functional group containing a halogen.[5] Their key diagnostic peak is the carbonyl (C=O) stretch.

  • Acyl Chloride C=O Stretch: This is a very strong and sharp absorption occurring at a high frequency, typically in the range of 1785-1815 cm⁻¹ .[6][7]

The absence of the characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride and the presence of the high-frequency C=O stretch are clear indicators of an acyl chloride.

Summary of Comparative IR Absorption Data

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Sulfonyl Chloride 1370-1410 (Strong) 1166-1204 (Strong) ~375-385 (S-Cl, Weak-Medium)
Sulfone1300-1350 (Strong)1120-1160 (Strong)N/A
Sulfonic Acid1342-1350 (Strong)1150-1165 (Strong)2500-3300 (O-H, Very Broad)
Acyl ChlorideN/AN/A1785-1815 (C=O, Very Strong)

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible IR spectrum for the verification of a sulfonyl chloride, the following protocol is recommended. This protocol is designed to be self-validating by incorporating background collection and sample preparation best practices.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice. For ease of use and minimal sample preparation, an Attenuated Total Reflectance (ATR) accessory is highly recommended.

Step-by-Step Methodology:

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory are properly set up and the instrument has been allowed to stabilize.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free cloth.[2]

    • Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[2]

  • Sample Application:

    • For Liquid Samples: Place a single drop of the sulfonyl chloride liquid directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid sample onto the ATR crystal. Use the pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal.[2]

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typical parameters include a scanning range of 4000 cm⁻¹ to 400 cm⁻¹ and co-adding 16 to 32 scans to improve the signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • Process the acquired spectrum, applying baseline correction if necessary.

    • Identify the key absorption bands and compare their wavenumbers to the reference values for sulfonyl chlorides, paying close attention to the characteristic S=O stretching regions.

Visualizing the Verification Logic

The following diagram illustrates the decision-making process for verifying a sulfonyl chloride functional group and distinguishing it from common alternatives using IR spectroscopy.

verification_workflow start Analyze IR Spectrum check_so2_peaks Strong peaks at ~1370-1410 cm⁻¹ AND ~1166-1204 cm⁻¹? start->check_so2_peaks check_scl_peak Peak around ~375-385 cm⁻¹ present? check_so2_peaks->check_scl_peak Yes check_other_groups Investigate Other Functional Groups check_so2_peaks->check_other_groups No confirmed Sulfonyl Chloride Confirmed check_scl_peak->confirmed Yes check_scl_peak->confirmed No (Still likely, S-Cl can be weak) likely_not Likely Not Sulfonyl Chloride check_sulfone Peaks shifted to ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹? check_other_groups->check_sulfone is_sulfone Likely a Sulfone check_sulfone->is_sulfone Yes check_sulfonic_acid Broad O-H stretch at ~2500-3300 cm⁻¹? check_sulfone->check_sulfonic_acid No is_sulfonic_acid Likely a Sulfonic Acid check_sulfonic_acid->is_sulfonic_acid Yes check_acyl_chloride Strong C=O stretch at ~1785-1815 cm⁻¹? check_sulfonic_acid->check_acyl_chloride No check_acyl_chloride->likely_not No is_acyl_chloride Likely an Acyl Chloride check_acyl_chloride->is_acyl_chloride Yes

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Isoquinolinesulfonyl chloride, 3-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently utilize isoquinoline derivatives as privileged scaffolds, particularly in the design of targeted kinase inhibitors. However, functionalizing these scaffolds via highly reactive intermediates like 3-chloro-7-isoquinolinesulfonyl chloride (CAS: 478647-02-8) demands rigorous operational discipline.

This guide synthesizes field-proven insights with stringent safety protocols to ensure both researcher safety and synthetic success. As a Senior Application Scientist, my goal is to provide you with a self-validating, mechanistic approach to handling this compound, moving beyond basic safety data sheets to explain the causality behind every required precaution.

Mechanistic Hazard Profile: The Causality of Reactivity

To handle 3-chloro-7-isoquinolinesulfonyl chloride safely, one must first understand its chemical behavior. Sulfonyl chlorides are notoriously electrophilic and moisture-sensitive, reacting violently with water to undergo rapid hydrolysis[1].

This exothermic reaction releases copious amounts of hydrogen chloride (HCl) gas and forms the corresponding corrosive sulfonic acid[2]. Exposure to these byproducts can cause severe skin burns, permanent eye damage, and pulmonary edema if inhaled[2]. Furthermore, sulfonyl chlorides must never be dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), as these combinations can lead to runaway exothermic reactions and catastrophic vessel failure[2].

HydrolysisPathway SC 3-Chloro-7-isoquinolinesulfonyl chloride Reaction Violent Hydrolysis Exothermic SC->Reaction Exposure H2O Atmospheric Moisture (H2O) H2O->Reaction Reacts HCl Hydrogen Chloride (HCl) Corrosive Gas Reaction->HCl Off-gassing SA Sulfonic Acid Derivative Corrosive Solid/Liquid Reaction->SA Residue

Fig 1. Hydrolysis pathway of sulfonyl chlorides generating corrosive byproducts.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive sulfonyl chlorides. Thin nitrile gloves (0.1 mm) can rapidly degrade because the localized generation of HCl upon contact with ambient sweat attacks the polymer matrix. The following table outlines the mandatory, upgraded PPE required for this compound.

PPE CategorySpecificationJustification (Causality)
Hand Protection Butyl rubber (≥0.3 mm) OR Double-gloved thick Nitrile (≥0.15 mm each)Sulfonyl chlorides and generated HCl rapidly permeate standard thin latex/nitrile. Butyl rubber provides superior resistance to corrosive acidic gases.
Eye/Face Protection Snug-fitting chemical splash goggles + Polycarbonate Face ShieldViolent hydrolysis splatters corrosive sulfonic acids. A face shield prevents facial burns during pressurized septum transfers.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron (polyurethane)Protects against accidental spills of the reactive solid/liquid and prevents absorption into standard cotton clothing.
Respiratory NIOSH-approved respirator with Acid Gas/Organic Vapor cartridgesMandatory only if fume hood ventilation fails. Ambient moisture contact generates HCl gas; cartridges neutralize acidic vapors[2].

Standard Operating Procedure: Moisture-Free Execution

Every protocol in the laboratory must be a self-validating system. You should never assume a reagent is stable or a system is dry without empirical confirmation.

HandlingWorkflow A Pre-Operation Validation B Don Advanced PPE (Butyl Gloves, Shield) A->B C Fume Hood Setup (Inert Argon Purge) B->C D Moisture-Free Schlenk Transfer C->D E Execute Reaction (Anhydrous Solvents) D->E F Controlled Quenching (Ice/Base) E->F G Segregate Halogenated Acidic Waste F->G

Fig 2. Self-validating operational workflow for handling reactive sulfonyl chlorides.

Protocol 1: Schlenk Line Transfer and Reaction Setup
  • System Validation: Verify the fume hood face velocity is between 80–120 fpm. Test the integrity of the Schlenk line vacuum to ensure it pulls below 1 torr.

  • Vial Inspection (Self-Validating Step): Before fully opening the reagent, slightly loosen the cap and hover a strip of moistened pH indicator paper over the seal. A rapid color change to red indicates a compromised seal and active HCl off-gassing. If this occurs, proceed with extreme caution under maximum exhaust.

  • Purging: Cycle the receiving reaction flask through three vacuum/argon backfill cycles to eliminate ambient moisture.

  • Transfer: Using a thoroughly oven-dried spatula under a positive counter-flow of argon, transfer the required mass of 3-chloro-7-isoquinolinesulfonyl chloride.

  • Solvent Addition: Add anhydrous, amine-free solvents (e.g., dry DCM or THF) via a gas-tight syringe. Crucial: Ensure no DMSO or DMF is present in the reaction matrix[2].

  • Controlled Quenching: Upon reaction completion, quench the mixture by slowly adding it dropwise to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate (NaHCO3). Do not add water directly to the reaction flask.

Emergency Response & Chemical Disposal Plan

If a spill occurs, the standard instinct to wash the area with water will trigger a violent, toxic reaction[3].

Protocol 2: Spill Containment and Neutralization
  • Evacuation & Assessment: Immediately alert colleagues and step back. Assess the size of the spill. Do NOT use water [3].

  • Containment: Cover the spill completely with dry sand, vermiculite, or a specialized acidic-spill absorbent. This physically smothers the compound and prevents ambient moisture from accelerating hydrolysis.

  • Neutralization (Self-Validating Step): Slowly and carefully mix the absorbed mass with solid sodium bicarbonate (NaHCO3) or calcium carbonate. Validation: Extract a micro-sample of the powder, place it in a separate beaker inside the hood, and add a drop of water. The cessation of effervescence (bubbling) confirms the acid has been completely neutralized.

  • Collection: Sweep the neutralized mixture using non-sparking plastic tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container strictly as "Corrosive Halogenated Organic Waste" and entrust disposal to a licensed hazardous waste facility[4].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride." nj.gov.
  • Fisher Scientific. "SAFETY DATA SHEET: Furan-3-sulfonyl chloride." fishersci.com.
  • Zoro. "4-Dimethylaminoazobenzene-4'-sulfonyl Chloride." zoro.com.
  • TCI Chemicals. "SAFETY DATA SHEET: p-Xylene-2-sulfonyl Chloride." tcichemicals.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.